Product packaging for Isobutyl acetate(Cat. No.:CAS No. 110-19-0)

Isobutyl acetate

Cat. No.: B127547
CAS No.: 110-19-0
M. Wt: 116.16 g/mol
InChI Key: GJRQTCIYDGXPES-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on Isobutyl Acetate (B1210297)

The primary and most established method for producing isobutyl acetate is the Fischer esterification of isobutanol with acetic acid. wikipedia.orgennoreindiachemicals.com Historically, this reaction was catalyzed by strong mineral acids, such as sulfuric acid. pbworks.comwpmucdn.comgoogle.com This conventional process, however, presents environmental challenges, including equipment corrosion and the generation of acidic waste. wpmucdn.comgoogle.com Early research, dating back to at least 1913, recognized the capability of esters, including this compound, to act as extraction solvents. taylorandfrancis.com

The evolution of research has been driven by the need for more sustainable and efficient production methods. A significant shift involved replacing homogeneous mineral acid catalysts with heterogeneous catalysts to simplify catalyst removal and minimize waste. aiche.org Solid acid catalysts, such as ion-exchange resins like Amberlyst-15, have been studied extensively for this purpose, demonstrating effective catalytic activity. aiche.orgnih.gov

Further process optimization has focused on overcoming the equilibrium limitations of the esterification reaction. aiche.org This led to the development of reactive distillation processes, which combine reaction and separation in a single unit to continuously remove products, thereby shifting the equilibrium to favor higher conversion rates and simplifying purification. aiche.orgresearchgate.net

More recently, the focus has shifted towards biotechnology and the production of this compound from renewable feedstocks. This "green chemistry" approach utilizes metabolically engineered microorganisms as cell factories. aiche.orgucdavis.eduresearchgate.net Research has demonstrated the biosynthesis of this compound in hosts like Escherichia coli and the yeast Yarrowia lipolytica. ucdavis.eduresearchgate.net This evolution from chemical synthesis to biocatalysis represents a major paradigm shift in the production of this compound, aiming for a more environmentally friendly and sustainable manufacturing process. wpmucdn.comenergy.gov

Significance of this compound in Contemporary Chemical and Biochemical Research

In contemporary chemical research, this compound remains a compound of high interest due to its versatile applications. It is a widely used solvent in the coatings, ink, and adhesives industries, valued for its good solvency for polymers, resins, and nitrocellulose, coupled with a desirable evaporation rate. archemco.comatamanchemicals.comhdinresearch.com Research continues to focus on optimizing its synthesis, particularly through process intensification techniques like reactive distillation, which can reduce energy consumption and production costs. researchgate.netacs.org A significant area of current chemical research is the investigation of this compound as a potential biofuel additive. researchgate.net Its properties, such as a high research octane (B31449) number (RON), make it a candidate for blending with gasoline to improve fuel performance. hdinresearch.comresearchgate.net Studies have explored its production from other bio-based esters, such as ethyl acetate, through transesterification. nih.gov

In the realm of biochemical research, this compound is a key target for sustainable production via microbial fermentation. It is a natural metabolite in Saccharomyces cerevisiae and other organisms. nih.govebi.ac.uk A major research thrust is the metabolic engineering of various microorganisms to produce this compound from simple sugars like glucose or from more complex lignocellulosic biomass. ucdavis.eduresearchgate.netresearchgate.net This involves introducing and optimizing metabolic pathways for its biosynthesis. For instance, researchers have successfully expressed alcohol acyltransferase (AAT) enzymes in Yarrowia lipolytica to facilitate the conversion of microbially produced isobutanol and acetyl-CoA into this compound. researchgate.net This work underscores the potential of using engineered yeast as a platform for the industrial production of various acetate esters. researchgate.net

Current Research Frontiers and Challenges Pertaining to this compound

The research frontiers for this compound are predominantly centered on enhancing the efficiency, sustainability, and economic viability of its production, particularly through biotechnological routes.

Current Research Frontiers:

Advanced Bioproduction: A primary frontier is the engineering of microbial hosts like E. coli and various yeasts to achieve higher titers, yields, and productivity of this compound. ucdavis.eduresearchgate.net This involves sophisticated metabolic engineering strategies, such as increasing the supply of precursors like acetyl-CoA, optimizing the expression of key enzymes like alcohol acyltransferases, and eliminating competing metabolic pathways. researchgate.net The use of renewable, non-food feedstocks is also a key goal. energy.gov

Process Intensification and Hybrid Processes: The integration of biocatalysis with advanced chemical engineering processes is a promising research area. This includes developing hybrid processes that combine biological conversion of biomass to intermediates with subsequent chemosynthetic steps. researchgate.net For both chemical and biological routes, the use of reactive distillation and extractive fermentation continues to be an active area of research to improve efficiency and reduce separation costs. wpmucdn.comresearchgate.netucdavis.edu

Biofuel Applications: Extensive research is underway to evaluate the performance of this compound as a biofuel blendstock. researchgate.net Studies involve combustion analysis in engines to understand its effects on fuel efficiency and emissions compared to conventional fuels. researchgate.netosti.gov

Challenges:

Product Toxicity: A significant challenge in bioproduction is the inherent toxicity of this compound to the microbial hosts used for its synthesis. ucdavis.edu This toxicity can inhibit cell growth and limit the final product concentration achievable in a fermenter. ucdavis.eduresearchgate.net Researchers are addressing this through strategies like adaptive laboratory evolution (ALE), where microbes are gradually adapted to tolerate higher concentrations of the solvent. ucdavis.edu

Economic Viability of Bioproduction: For bio-based this compound to become a mainstream product, it must compete economically with the highly optimized and large-scale petrochemical production process. energy.gov Achieving high yields and productivity from low-cost renewable feedstocks is essential to lower the minimum selling price and make the bioprocess commercially viable. energy.gov

Catalyst Deactivation: In chemocatalytic processes, particularly those using heterogeneous catalysts, ensuring the long-term stability and reusability of the catalyst is a persistent challenge. Deactivation can occur over time, reducing process efficiency and requiring catalyst regeneration or replacement. nih.gov

Table 2: Research Findings on this compound Production

Research Area Key Finding Organism/Catalyst Reference
Bioproduction Adaptive laboratory evolution (ALE) of E. coli resulted in mutants with improved tolerance and higher production titers of this compound. Escherichia coli ucdavis.edu
Bioproduction Engineering Yarrowia lipolytica with alcohol acyltransferase (atf1) from S. cerevisiae enabled the production of 251 mg/L of this compound. Yarrowia lipolytica researchgate.net
Chemical Synthesis Reactive distillation can be used to overcome equilibrium limitations in the esterification reaction, achieving high reactant conversion. N/A researchgate.net
Catalysis Heterogeneous catalysts, such as Amberlite IR 120 and Amberlyst 15, are effective for the transesterification reaction to produce butyl acetate. Amberlite IR 120, Amberlyst 15 nih.gov
Biofuel Research Bio-synthesized n-butyl acetate showed identical combustion characteristics to its high-purity petrochemical counterpart, supporting its use as a sustainable biofuel. Clostridium strain wpmucdn.comosti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O2<br>CH3COOCH2CH(CH3)2<br>C6H12O2 B127547 Isobutyl acetate CAS No. 110-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl acetate
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InChI

InChI=1S/C6H12O2/c1-5(2)4-8-6(3)7/h5H,4H2,1-3H3
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InChI Key

GJRQTCIYDGXPES-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)C
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Molecular Formula

C6H12O2, Array
Record name ISOBUTYL ACETATE
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DSSTOX Substance ID

DTXSID5026837
Record name Isobutyl acetate
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Molecular Weight

116.16 g/mol
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Physical Description

Isobutyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 64 °F. Less dense than water (6.2 lb / gal) and insoluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a fruity, floral odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a fruity, banana-like odour on dilution, Colorless liquid with a fruity, floral odor.
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Record name Acetic acid, 2-methylpropyl ester
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

243.1 °F at 760 mmHg (USCG, 1999), 116.5 °C, 116.50 °C. @ 760.00 mm Hg, 118 °C, 243 °F
Record name ISOBUTYL ACETATE
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Record name 2-Methylpropyl acetate
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Flash Point

62 °F (USCG, 1999), 18 °C, 18 °C (64 °F) (Closed cup), 85 °F (Open cup), 18 °C c.c., 64 °F
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Record name Isobutyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0351.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

0.6 % at 77 °F (NIOSH, 2023), Miscible with ethanol, ether and methanol; soluble in acetone; slightly soluble in carbon tetrachloride, In water: 0.67 g/100 g at 20 °C, In water, 6300 mg/L at 25 °C, 6.3 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.67, soluble in alcohol, most fixed oils, propylene glycol, 1 ml in 180 ml water, (77 °F): 0.6%
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Record name 2-Methylpropyl acetate
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Density

0.871 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8712 g/cu cm at 20 °C, Bulk density: 7.23 lb/gal, DENSITY OF SATURATED AIR: 1.08 (AIR = 1); CONVERSION FACTORS: 1 MG/L IS EQUIVALENT TO 211 PPM; 1 PPM IS EQUIVALENT TO 4.75 MG/CU M, Relative density (water = 1): 0.87, 0.862-0.871, 0.87
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0351.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

4.0 (Air = 1), Relative vapor density (air = 1): 4.0
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Vapor Pressure

20.68 mmHg (USCG, 1999), 17.8 [mmHg], VP: 10 Pa at -61 °C; 100 Pa at -40 °C; 1kPa at -11 °C; 10 kPa at 29.8 °C; 100 kPa at 88.2 °C (extrapolated), 17.8 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.73, 13 mmHg
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Color/Form

Colorless liquid

CAS No.

110-19-0
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Melting Point

-142.8 °F (USCG, 1999), -98.8 °C, -98.85 °C, -99 °C, -145 °F
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Advanced Synthetic Methodologies for Isobutyl Acetate Production

Esterification Pathways and Mechanistic Studies

The primary route for isobutyl acetate (B1210297) production is the Fischer esterification, a reversible reaction between a carboxylic acid (acetic acid) and an alcohol (isobutanol) in the presence of an acid catalyst. thermofisher.comthermofisher.com The mechanism involves the protonation of the acetic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for a nucleophilic attack by the isobutanol molecule. thermofisher.comi3awards.org.au A subsequent series of proton transfers and the elimination of a water molecule yields the isobutyl acetate ester. thermofisher.comi3awards.org.au Given the reversible nature of the reaction, strategies such as using an excess of one reactant or removing water as it forms are employed to shift the equilibrium towards the product side, thereby increasing the yield. thermofisher.comthermofisher.comjccc.edu

Acid catalysis is essential to achieve a practical reaction rate for the esterification of acetic acid and isobutanol. ntnu.no The catalysts for this process can be broadly categorized as either homogeneous or heterogeneous, each with distinct operational advantages and challenges.

Homogeneous catalysts exist in the same phase as the reactants, typically the liquid phase for this compound synthesis. While effective, their use often complicates product purification and can lead to environmental concerns. tandfonline.com

####### 2.1.1.1.1. Sulfuric Acid Catalysis: Kinetic and Equilibrium Aspects

Sulfuric acid is a conventional and widely used homogeneous catalyst for the production of this compound and other esters due to its low cost and high catalytic activity. thermofisher.comtandfonline.comgoogle.com The reaction is an equilibrium-limited process, and the presence of sulfuric acid accelerates the attainment of this equilibrium. i3awards.org.aujccc.edu In a typical laboratory synthesis, acetic acid, isobutyl alcohol, and concentrated sulfuric acid are heated under reflux. pbworks.com One experimental setup involved refluxing a mixture of 23.1 ml of isobutyl alcohol, 34.5 ml of acetic acid, and 5.0 ml of sulfuric acid for 2.5 hours, which resulted in a 54% yield of this compound. pbworks.com The low yield was attributed partly to the reaction not reaching completion and losses during the separation process. pbworks.com The conventional industrial production method using sulfuric acid often results in yields of around 85% but is associated with high energy consumption, equipment corrosion, and significant wastewater generation. google.comgoogle.com To maximize product formation, an excess of the less expensive reactant, typically acetic acid, is used to shift the equilibrium according to Le Chatelier's Principle. thermofisher.comthermofisher.com

####### 2.1.1.1.2. Alternative Homogeneous Acid Catalysts and Reaction Optimization

To mitigate the issues associated with sulfuric acid, alternative homogeneous catalysts have been investigated. A composite catalyst system comprising a bisulfate (like sodium bisulfate, NaHSO₄) and p-toluenesulfonic acid has been shown to be effective. google.comgoogle.com In one patented method, a mixture of a bisulfate and p-toluenesulfonic acid in a molar ratio between 1:2 and 1:1 was used as the catalyst, constituting 0.5% to 1.5% of the total raw material weight. google.com This continuous process, operating at temperatures between 98°C and 118°C, could achieve yields as high as 98.7%. google.com The use of p-toluenesulfonic acid alone as a catalyst resulted in a lower yield of 85.5% under similar conditions, while sodium bisulfate alone yielded 88.1%. google.com This indicates a synergistic effect when the two are combined. The optimization of reaction parameters, such as operating temperature and catalyst composition, is crucial for maximizing the yield and purity of the final product. google.com

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages over their homogeneous counterparts. tandfonline.com Using a solid acid catalyst, such as an ion-exchange resin, simplifies the production process by allowing for easy separation of the catalyst from the reaction mixture through simple filtration. tandfonline.com This eliminates the need for neutralization and washing steps, reduces waste, minimizes corrosion problems, and allows for the catalyst to be recycled and reused. tandfonline.com

####### 2.1.1.2.1. Ion-Exchange Resins (e.g., Amberlyst 15, Amberlite IR-120, Dowex 50Wx2, Amberlite IR-122) as Catalysts

Strongly acidic cation-exchange resins are widely employed as solid catalysts for esterification reactions. tandfonline.comdergipark.org.tr These are typically polymers, such as sulfonated polystyrene-divinylbenzene copolymers, that possess acidic functional groups. tandfonline.comresearchgate.net

Amberlyst 15: This macroporous ion-exchange resin has been successfully used as a catalyst for various esterification reactions, including the synthesis of isobutyl propionate (B1217596) and n-butyl acetate. ntnu.notubitak.gov.tr In the synthesis of isobutyl propionate from propionic acid and isobutanol, the reaction mechanism was found to follow the Eley-Rideal model. ntnu.no This model suggests that the reaction occurs between an adsorbed propionic acid molecule and an isobutanol molecule from the bulk liquid phase, with the surface reaction being the rate-limiting step. ntnu.no For the transesterification reaction between methyl acetate and isobutanol to produce this compound, Amberlyst-15 has also been studied, with kinetic parameters determined using the Arrhenius equation. acs.org

Amberlite IR-120: This gel-type, strongly acidic cation-exchange resin is also an effective catalyst for esterification. dergipark.org.trresearchgate.netorientjchem.org It has been used in the synthesis of this compound from acetic acid and isobutanol. dergipark.org.tr A study conducted in a stirred batch reactor in dioxane solvent over a temperature range of 318 to 368 K showed that the Amberlite IR-120 catalyst maintained its activity with negligible deactivation over 25 days of use. dergipark.org.tr The physical properties of the resin, such as its particle size (300-1100 μm) and polystyrene-divinylbenzene matrix, contribute to its catalytic performance. sigmaaldrich.com

Properties of Amberlite IR-120 dergipark.org.trsigmaaldrich.com
PropertyValue
MatrixPolystyrene-divinylbenzene (PS-DVB)
FormH⁺ form, resin
TypeStrongly acidic cation exchanger
Particle Size300-1100 μm
Bulk Density850 kg/m³

Dowex 50Wx2: While the prompt specifies Dowex 50Wx2, available research often focuses on the similar resin, Dowex 50WX8. Studies comparing different resins for butyl acetate synthesis found that the gel-type resin Dowex 50WX8 demonstrated superior performance and more rapid kinetics compared to macroporous resins like Amberlyst 15. scirp.orgscirp.org It was identified as the best-performing resin, capable of being reused for at least four cycles without regeneration. scirp.org The activation energy for the esterification of n-butanol and acetic acid using Dowex 50WX8 was found to be 47.6 kJ/mol. scirp.org The swelling of the resin by the reactants and products, particularly water, can influence the reaction kinetics. researchgate.net

Amberlite IR-122: The kinetics of the esterification of acetic acid with isobutanol using Amberlite IR-122 as the catalyst have been studied in a stirred batch reactor at temperatures ranging from 323 to 348 K. tandfonline.comresearchgate.nettandfonline.com The study concluded that the reaction mechanism is well-represented by the Eley-Rideal model, where the reaction occurs between adsorbed isobutanol molecules and acetic acid molecules in the bulk solution. tandfonline.comtandfonline.com The presence of water was found to inhibit the reaction rate. tandfonline.comresearchgate.nettandfonline.com The use of Amberlite IR-122 as a catalyst significantly lowered the activation energy of the reaction to 50.5 kJ/mol, compared to 59.3 kJ/mol for the uncatalyzed reaction. tandfonline.comtandfonline.com The equilibrium constant for the reaction was determined to be 4 over the temperature range of 323 to 367 K. tandfonline.comresearchgate.nettandfonline.com

Kinetic and Thermodynamic Data for this compound Synthesis tandfonline.comresearchgate.netscirp.orgtandfonline.com
CatalystKinetic ModelActivation Energy (Ea)Equilibrium Constant (K)Notes
Amberlite IR-122Eley-Rideal50.5 kJ/mol4Reaction inhibited by water and isobutanol. tandfonline.comresearchgate.nettandfonline.com
Dowex 50WX8-47.6 kJ/mol (for n-butyl acetate)-Showed rapid kinetics and good reusability. scirp.orgscirp.org
Uncatalyzed-59.3 kJ/mol-Baseline for comparison. tandfonline.comtandfonline.com

Acid-Catalyzed Esterification of Acetic Acid and Isobutanol

Heterogeneous Catalysis in this compound Synthesis
Ion-Exchange Resins (e.g., Amberlyst 15, Amberlite IR-120, Dowex 50Wx2, Amberlite IR-122) as Catalysts
2.1.1.2.1.1. Kinetic Modeling and Parameter Determination

Kinetic modeling is crucial for understanding the reaction mechanisms and optimizing the operational parameters for this compound synthesis. A common approach involves the use of pseudo-homogeneous models to describe the reaction kinetics, particularly when using solid catalysts in a liquid-phase reaction.

A study on the synthesis of this compound from methyl acetate and isobutanol in an intensified fixed-bed reactor utilized a pseudo-homogeneous model to establish the reaction kinetics equation. nju.edu.cn The model considered the non-ideality of the system by using the UNIFAC group contribution method to calculate the activity coefficients of each component. nju.edu.cn Through this modeling, key kinetic parameters were determined. The activation energy for the forward reaction was found to be 75.73 kJ·mol⁻¹, and for the reverse reaction, it was 64.87 kJ·mol⁻¹. nju.edu.cn

The determination of adsorption and kinetic parameters for the synthesis of this compound catalyzed by Amberlite IR-122 has also been investigated. dntb.gov.ua Such studies often correlate experimental kinetic data with various models, including the Eley-Rideal and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, to elucidate the surface reaction mechanisms and determine adsorption coefficients. dntb.gov.ua The Arrhenius equation is fundamental in these studies to calculate the activation energy, which defines the minimum energy required for the adsorption process to occur. researchgate.net

Table 1: Activation Energies for this compound Synthesis via Transesterification This table is interactive. Click on the headers to sort the data.

Reaction Pathway Catalyst Forward Activation Energy (kJ·mol⁻¹) Reverse Activation Energy (kJ·mol⁻¹) Source
2.1.1.2.1.2. Influence of Catalyst Loading and Activity

The loading and activity of the catalyst are pivotal factors that significantly influence the rate of this compound synthesis. In heterogeneously catalyzed systems, increasing the catalyst loading generally leads to a higher reaction rate by providing more active sites for the reaction to occur.

Research on the synthesis of isoamyl acetate using a cation-exchange resin demonstrated that within a certain range, an increase in the amount of catalyst accelerated the reaction rate. nih.gov However, an excessive increase in catalyst loading beyond an optimal point can lead to a decrease in the reaction rate and lower catalyst utilization efficiency. nih.gov For instance, in one study, increasing the catalyst amount from 20 to 25 wt % resulted in a significant decrease in the reaction rate. nih.gov The choice of catalyst is also critical; a resin with higher acidity, like the NKC-9 resin, can provide more acidic active sites, leading to a faster reaction rate by producing more carbocation intermediates. nih.gov

The influence of catalyst loading is a common parameter optimized in esterification and transesterification reactions. Studies often investigate the effect of varying the catalyst concentration on the conversion of reactants. For example, in the esterification of acetic acid with cyclohexanol, the conversion of acetic acid was shown to be dependent on the catalyst loading. researchgate.net

2.1.1.2.1.3. Investigation of Internal and External Mass Transfer Phenomena

It is essential to determine whether the reaction is limited by the chemical reaction itself or by these mass transfer steps. mdpi.com Calculations of external (ηE) and internal (ηI) effectiveness parameters can establish the significance of these phenomena. mdpi.com If these parameters are close to 1 (typically > 0.95), the reaction rate is not considered to be limited by mass transfer, and the process is kinetically controlled. mdpi.com In many laboratory-scale studies under sufficient agitation, the influence of mass transfer can be minimized, making the chemical reaction the rate-limiting step. mdpi.com

The study of mass transfer can also involve observing phenomena like the Marangoni effect, where gradients in interfacial tension drive fluid motion, which can influence the kinetics of mass transfer during extraction processes. chimicatechnoacta.ru In a butyl acetate-water system, the Marangoni effect was observed to be most pronounced at low driving forces, affecting the movement of droplets and the mass transfer coefficient. chimicatechnoacta.ru

Novel Solid Acid Catalysts for Enhanced Selectivity and Yield

The development of novel solid acid catalysts is a key area of research for improving the synthesis of this compound. The ideal catalyst should exhibit high activity, selectivity, stability, and be easily separable from the reaction mixture.

Cation-exchange resins are commonly used as solid acid catalysts in esterification and transesterification reactions. nih.gov Their advantages include good chemical stability, ease of recovery, and high catalytic activity and selectivity. nih.gov Research has focused on comparing the performance of different resins to identify the most effective ones. For example, the NKC-9 resin has been shown to have high catalytic activity for esterification due to its higher acidity. nih.gov

The development of selective reaction catalysts is a broad field with applications in fine chemical synthesis. elsevierpure.com This includes creating catalysts with specific structures, such as monolithic supports, which can enhance performance in continuous-flow reaction systems. elsevierpure.com For other reactions, La-based zeolites have been studied as efficient catalysts for combined esterification and ketonic decarboxylation. researchgate.net The modification of catalysts, for instance by incorporating metals into zeolites, can also improve selectivity and reduce the formation of byproducts like coke. mdpi.com

Catalyst Regeneration and Deactivation Studies

Catalyst deactivation is a significant challenge in industrial catalytic processes, leading to a loss of activity and/or selectivity over time. youtube.com The primary mechanisms of deactivation for solid acid catalysts used in ester synthesis include coking, sintering, and poisoning. mdpi.comyoutube.com

Coking involves the deposition of carbonaceous materials on the active sites and within the pores of the catalyst, which blocks reactant access. mdpi.comyoutube.com Sintering refers to the loss of catalytic surface area due to the growth of catalyst crystals or the collapse of the support structure, often occurring at high temperatures. youtube.com Poisoning occurs when chemical species in the feed bind strongly to the active sites, rendering them inactive. youtube.com

Understanding these deactivation mechanisms is crucial for developing strategies for catalyst regeneration. A common method for regenerating coked catalysts is controlled combustion of the carbon deposits in air at mild temperatures. mdpi.comyoutube.com For catalysts deactivated by other means, washing with solvents followed by calcination and reduction may be necessary. mdpi.com The ability to effectively regenerate a catalyst is vital for the economic viability of the process. youtube.com Studies have shown that some catalysts can be used for multiple cycles with minimal loss of activity, indicating good stability and potential for industrial application. nih.gov

Transesterification Routes to this compound

Transesterification is an important alternative route for the synthesis of this compound, often involving the reaction of methyl acetate with isobutanol. nju.edu.cnacs.orgcetjournal.it This reaction is reversible and requires a catalyst, typically a strong acid. ijiet.com A significant advantage of this route is its potential to utilize byproducts from other industrial processes, such as methyl acetate from the production of polyvinyl alcohol (PVA). ijiet.comresearchgate.net

The reaction produces this compound and methanol (B129727). The separation of products and reactants can be complex due to the formation of azeotropes, such as the one between methanol and methyl acetate. ijiet.comntnu.no

Kinetic and Chemical Equilibrium Studies in Transesterification

The transesterification of methyl acetate with isobutanol is an equilibrium-limited reaction. ijiet.com Therefore, understanding the reaction kinetics and the position of the chemical equilibrium is essential for process design and optimization.

Kinetic studies have been performed using various catalysts, including ion-exchange resins like Amberlyst 15 and ionic liquids. acs.orgijiet.com These studies often involve correlating experimental data with kinetic models, such as ideal or non-ideal homogeneous models, to determine kinetic parameters. acs.orgresearchgate.net The effects of operating conditions like temperature, catalyst concentration, and reactant molar ratio on the reaction rate are typically investigated. cetjournal.itresearchgate.net

The chemical equilibrium of the system is characterized by the equilibrium constant (Keq). A study on the transesterification of methyl acetate and isobutanol calculated thermodynamic data for the reaction. nju.edu.cn The standard molar reaction enthalpy change (ΔrH⁰) was determined to be 10.86 kJ·mol⁻¹, and the standard molar reaction entropy change (ΔrS⁰) was 26.52 J·mol⁻¹·K⁻¹. nju.edu.cn These values provide insight into the thermodynamics of the reaction.

Table 2: Thermodynamic Data for the Transesterification of Methyl Acetate with Isobutanol This table is interactive. Click on the headers to sort the data.

Thermodynamic Parameter Value Unit Source
Standard Molar Reaction Enthalpy Change (ΔrH⁰) 10.86 kJ·mol⁻¹ nju.edu.cn
Catalyst Systems for Transesterification (e.g., Amberlyst-15)

The production of this compound can be achieved via transesterification, a process that involves the exchange of the alcohol group of an ester with another alcohol. A notable catalyst for this reaction is Amberlyst-15, a strongly acidic, macroreticular polymeric resin based on crosslinked styrene-divinylbenzene copolymers. arkat-usa.org Its heterogeneous nature offers significant advantages over traditional homogeneous acid catalysts, such as sulfuric acid, including ease of separation from the reaction mixture, reduced corrosion issues, and the potential for regeneration and reuse, contributing to a more environmentally benign process. arkat-usa.orgntnu.noresearchgate.net

Amberlyst-15 has been effectively used as a catalyst in the synthesis of this compound through the transesterification of methyl acetate with isobutanol. acs.org Research has focused on investigating the reaction kinetics and chemical equilibrium of this process to optimize production. acs.org The catalyst's performance is attributed to its high concentration of sulfonic acid groups, which provide the Brønsted acid sites necessary to facilitate the reaction. researchgate.netacs.org Studies have shown that Amberlyst-15 is a powerful and selective acid catalyst for various esterification and transesterification reactions. arkat-usa.orgresearchgate.net The kinetic parameters for these reactions are often determined using models like the Arrhenius equation to describe the temperature dependence of reaction rates. acs.org

The use of solid acid catalysts like Amberlyst-15 allows for processes such as reactive distillation, where the reaction and separation of products occur simultaneously in a single unit. This integrated approach can lead to significant energy savings and reduced total annual costs compared to conventional processes. acs.org

Catalyst SystemReactantsProcessKey FindingsReference
Amberlyst-15 Methyl acetate + IsobutanolTransesterificationInvestigated reaction kinetics and chemical equilibrium. Proposed use in a reactive dividing-wall distillation process to reduce energy consumption by 26.40% and total annual cost by 18.25% compared to conventional reactive distillation. acs.org
Amberlyst-15 Acetic acid + n-ButanolEsterificationInvestigated the influence of various parameters and proposed a rate equation model. ntnu.no
Amberlyst-15 Propionic acid + IsobutanolEsterificationDemonstrated the effectiveness of Amberlyst-15 as a solid acid catalyst, eliminating problems associated with homogeneous catalysts. The activation energy for the esterification was found to be 42.5 kJ/mol. ntnu.no

Biocatalytic and Biotechnological Production of this compound

Biocatalytic and biotechnological routes represent a paradigm shift from conventional chemical synthesis, offering production of this compound from renewable feedstocks under milder conditions. researchgate.net These methods leverage the metabolic capabilities of microorganisms, either by using isolated enzymes or by engineering whole-cell biocatalysts. nih.gov

Enzymatic Synthesis (e.g., Alcohol Acyltransferases - AATs)

The enzymatic synthesis of this compound and other esters is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), sometimes referred to as alcohol O-acyltransferases (ATFs). nih.govresearchgate.net These enzymes facilitate the condensation of an alcohol (like isobutanol) with an acyl-CoA molecule (such as acetyl-CoA). nih.govcapes.gov.br This reaction is energetically favorable because it utilizes the high-energy thioester bond of the acyl-CoA, which has a more negative Gibbs free energy of hydrolysis than the corresponding oxygen ester bond. nih.gov The release of coenzyme A (CoA) during the reaction drives the formation of the ester. nih.govcapes.gov.br

AATs are found in various organisms, including yeasts like Saccharomyces cerevisiae (e.g., Atf1) and plants, where they contribute to the natural aroma of fruits and flowers. nih.govnih.gov The substrate promiscuity of some AATs allows them to accept a range of alcohols and acyl-CoAs, enabling the synthesis of a diverse matrix of esters. nih.govosti.gov For instance, the Atf1 enzyme from S. cerevisiae has been successfully expressed in engineered microbes to produce this compound by converting microbially synthesized isobutanol and acetyl-CoA. nih.govnih.gov Similarly, other AATs, such as SAAT from strawberry (Fragaria x ananassa), have been used in modular pathway engineering to produce various esters. osti.gov

Metabolic Engineering of Microbial Platforms for this compound Biosynthesis

Metabolic engineering of microbial platforms, particularly Escherichia coli, has emerged as a powerful strategy for the de novo biosynthesis of this compound from simple carbon sources like glucose. nih.govnih.gov This whole-cell biocatalysis approach involves designing and constructing novel metabolic pathways within a host organism to convert a central metabolite into the desired product. nih.govbiorxiv.org The core principle is to combine a pathway for producing the alcohol moiety (isobutanol) with a pathway providing the acyl donor (acetyl-CoA) and to express a suitable AAT to catalyze the final condensation step. nih.gov This strategy has been successfully applied to produce not only this compound but also a variety of other esters. nih.govuniprot.org

Engineered E. coli Pathways for Acetate Ester Production from Glucose

E. coli is a favored host for metabolic engineering due to its well-understood genetics, rapid growth, and ability to utilize various carbon sources. nih.gov To produce this compound from glucose, E. coli is engineered to harbor a heterologous pathway for isobutanol production, typically derived from the branched-chain amino acid biosynthesis pathway. nih.gov This pathway converts 2-ketoisovalerate, an intermediate in valine biosynthesis, into isobutanol. The native cellular machinery provides a plentiful supply of acetyl-CoA, the most abundant acyl-CoA in the cell. nih.gov By introducing an AAT enzyme, such as Atf1 from S. cerevisiae, the endogenously produced acetyl-CoA is condensed with the newly synthesized isobutanol to form this compound. nih.govnih.gov

Remarkable success has been achieved with this strategy. For example, an engineered E. coli strain was capable of producing 17.2 g/L of this compound from glucose in fed-batch fermentation, demonstrating the high potential of this biotechnological approach. nih.gov

Engineered HostKey Enzymes/PathwaysSubstrateProduct TiterReference
E. coli Isobutanol pathway, S. cerevisiae Atf1Glucose17.2 g/L nih.gov
Clostridium thermocellum Native ATF-dependent pathwayCellulose (B213188)3.1 mg/L researchgate.net
Pichia pastoris Endogenous valine pathway, S. cerevisiae Atf1Not specified51 mg/L researchgate.net
2.1.3.2.1.1. Pathway Design and Optimization for Carbon Yield

Maximizing the carbon yield, which is the fraction of the carbon from the feedstock that is incorporated into the final product, is a critical goal of metabolic engineering. osti.gov For this compound production, this involves optimizing the metabolic flux towards the precursor molecules, isobutanol and acetyl-CoA, while minimizing flux towards competing pathways. nih.govnih.gov

Several strategies are employed for pathway optimization:

Deletion of Competing Pathways: Genes encoding enzymes that divert metabolic intermediates away from the desired pathway are knocked out. For instance, to improve the availability of precursors for butanol synthesis in E. coli, pathways leading to the formation of fermentation byproducts like lactate (B86563) and ethanol (B145695) can be deleted. nih.gov

Modular Pathway Design: The biosynthetic pathway is broken down into distinct modules (e.g., isobutanol module, AAT module). osti.gov Each module can be independently optimized by varying gene expression levels through different promoters and plasmid copy numbers. nih.govosti.gov This modular approach allows for fine-tuning of enzyme expression to balance metabolic fluxes and improve product selectivity. osti.govnih.gov

Cofactor Balancing: Biosynthetic pathways often have specific requirements for redox cofactors like NADH and NADPH. Ensuring a balanced cofactor pool is crucial, as an imbalance can inhibit cell growth and productivity. researchgate.netresearchgate.net For example, the production of butyl acetate involves a specific stoichiometry of NADH, and engineering the redox balance can lead to improved titers. researchgate.netnih.gov

2.1.3.2.1.2. Role of Acetyl-CoA Supply in Ester Formation

To enhance the flux of carbon towards this compound, metabolic engineering efforts focus on increasing the intracellular pool of acetyl-CoA available for the AAT enzyme. This can be achieved by:

Overexpressing Thiolases: Thiolase enzymes catalyze the condensation of two acetyl-CoA molecules, which is the first step in some biosynthetic pathways. nih.gov While this is the reverse of what is needed for direct supply, engineering the upstream pathways to funnel more carbon into the acetyl-CoA pool is key.

Redirecting Carbon Flux: Deleting or downregulating pathways that consume acetyl-CoA, such as the initial steps of the TCA cycle or acetate formation pathways (e.g., deleting the pta-ackA genes), can redirect this critical precursor towards the desired ester synthesis pathway. nih.govnih.gov Comparing different E. coli strains has shown that those which naturally produce less acetate can direct more acetyl-CoA towards a desired biosynthetic product. nih.gov

By carefully managing the supply and consumption of acetyl-CoA, engineers can ensure that the AAT-catalyzed reaction is not limited by the availability of this key substrate, thereby maximizing the production of this compound. nih.govnih.gov

2.1.3.2.1.3. Coculture Systems for Enhanced Production and Selectivity

The biosynthesis of specific esters in a single microorganism can be challenging due to metabolic burden, the diversion of precursors to competing pathways, and the promiscuity of enzymes like alcohol acyltransferases (AATs), which can produce a mixture of unwanted esters. nih.govresearchgate.net A promising strategy to overcome these limitations is the use of synthetic microbial cocultures, which divide the metabolic labor between two or more specialist strains. nih.gov This compartmentalization can enhance pathway efficiency, improve product selectivity, and enable the simultaneous utilization of mixed sugar feedstocks derived from lignocellulosic biomass. nih.govacs.org

In the context of ester production, a coculture system can be designed where one strain is engineered to produce an alcohol precursor (e.g., isobutanol) and a second strain is engineered to produce an acyl-CoA precursor (e.g., acetyl-CoA or butyryl-CoA) and express the AAT enzyme for the final condensation step. nih.gov This spatial separation of pathways minimizes the intracellular availability of competing substrates for the AAT, thereby reducing the formation of undesired byproducts and increasing the selectivity for the target ester. nih.gov

A study on the production of isobutyl butyrate (B1204436) using an Escherichia coli coculture demonstrated this principle effectively. acs.org The system consisted of a glucose-utilizing specialist strain producing isobutanol and a xylose-utilizing specialist strain harboring the butyryl-CoA and ester condensation modules. nih.govacs.org While the target was isobutyl butyrate, this compound was produced as a significant byproduct. The researchers found that by varying the inoculum ratio of the two specialist strains, they could tune the selectivity of the system. For instance, a 1:1 inoculum ratio of the isobutanol producer to the ester-forming strain resulted in the highest total ester production, but with low selectivity for the target. acs.orgbiorxiv.org An optimized ratio of 1:4 achieved a higher selectivity for isobutyl butyrate and produced 127 ± 15 mg/L of this compound. acs.orgbiorxiv.org This highlights the utility of cocultures in controlling product profiles.

Table 1: Effect of Inoculum Ratio on Ester Production in an E. coli Coculture System Data sourced from studies on isobutyl butyrate production, where this compound is a measured byproduct. acs.orgbiorxiv.org

Inoculum Ratio (Isobutanol Strain : Ester Strain) Total Ester Titer (mg/L) This compound Titer (mg/L) Isobutyl Butyrate Titer (mg/L) Isobutyl Butyrate Selectivity (mol/mol)
1:1 476 ~349 ~127 13%
1:4 260 127 ± 15 133 ± 14 46%
Engineering Yarrowia lipolytica for Acetate Ester Biosynthesis

The oleaginous yeast Yarrowia lipolytica is an attractive host for the production of lipid-derived chemicals and has been successfully engineered for the biosynthesis of acetate esters. researchgate.net Its ability to efficiently produce high levels of the precursor acetyl-CoA makes it a promising platform for this compound production. researchgate.netkobe-u.ac.jp

Research has focused on expressing heterologous alcohol acyltransferases (AATs), the key enzymes that catalyze the condensation of an alcohol with acetyl-CoA to form an acetate ester. In a recent study, various AAT-encoding genes were screened in Y. lipolytica. The expression of atf1 from Saccharomyces cerevisiae was particularly effective, leading to the production of 251 mg/L of this compound when isobutanol was fed to the culture. researchgate.net

To further enhance production, metabolic engineering strategies have been employed to increase the intracellular pool of acetyl-CoA. This involves the upregulation of pathways that channel carbon towards this key precursor. For example, enhancing the pyruvate (B1213749) bypass and β-oxidation pathways by overexpressing genes such as PDC2 (pyruvate decarboxylase), ALD5 (aldehyde dehydrogenase), and ACS1 (acetyl-CoA synthetase) has been shown to boost acetyl-CoA availability. researchgate.net Additionally, introducing extra copies of the AAT gene (ATF1) has been demonstrated to further increase ester titers. researchgate.net While much of the high-titer work has focused on isoamyl acetate (reaching 3404 mg/L), these strategies are directly applicable to improving this compound production. researchgate.net

**Table 2: Engineering Strategies for Acetate Ester Production in *Yarrowia lipolytica***

Engineering Strategy Target This compound Titer (mg/L) Reference
Expressing S. cerevisiae ATF1 Ester Synthesis 251 researchgate.net
Increasing ATF1 copy number Ester Synthesis Enhanced Production researchgate.net
Overexpressing PDC2, ALD5, ACS1 Acetyl-CoA Supply Enhanced Production researchgate.net
Enhancing acetate utilization via Microbial Electrosynthesis (MES) Precursor Supply Fatty alcohol production increased 6.17-fold; applicable to esters nih.gov
Biosynthesis in Clostridium thermocellum from Lignocellulose

The thermophilic, cellulolytic bacterium Clostridium thermocellum offers a unique advantage for consolidated bioprocessing (CBP), wherein it can directly convert lignocellulosic biomass, such as cellulose, into valuable chemicals in a single step. utk.eduresearchgate.net This eliminates the need for separate processes of enzyme production, saccharification, and fermentation. researchgate.net Engineering C. thermocellum to produce this compound directly from cellulose represents a significant advancement in bio-based manufacturing. utk.edubiorxiv.org

A primary pathway for biosynthesis in engineered strains involves the heterologous expression of a thermostable alcohol acyltransferase (AAT) that can function at the optimal growth temperatures of C. thermocellum (>50°C). researchgate.netresearchgate.net This AAT-dependent pathway is more thermodynamically favorable for ester synthesis in the aqueous fermentation environment compared to lipase-catalyzed reactions. nih.gov

A significant challenge in this system is the degradation of the newly synthesized esters by the host's native enzymes. nih.gov C. thermocellum possesses a suite of endogenous carbohydrate esterases (CEs) that are part of its natural lignocellulose deconstruction machinery but can also hydrolyze the desired ester products. utk.edubiorxiv.org Through a combination of bioinformatics, comparative genomics, and enzymatic analysis, researchers have identified specific CEs, such as Clo1313_0613 and Clo1313_0693, that are responsible for significant this compound degradation. nih.gov By genetically disrupting these esterase genes, engineered strains exhibit reduced ester hydrolysis, leading to a net increase in product accumulation without compromising the bacterium's ability to assimilate cellulose. utk.edunih.gov In one study, the disruption of these esterases resulted in a 1.6-fold higher titer of this compound. researchgate.net An esterase-deficient strain, HSCT2105, was shown to produce up to 53.9 mg/L of this compound from cellulose after 66 hours of fermentation. biorxiv.org

**Table 3: this compound Production in Engineered *Clostridium thermocellum***

Strain/Engineering Approach Key Feature This compound Titer Fermentation Condition Reference
Engineered Strain Disruption of endogenous carbohydrate esterases 3.1 mg/L (1.6-fold increase) Tube-scale fermentation researchgate.net
HSCT2105 Esterase-deficient, ester-producing strain 53.9 mg/L 66-hour cellulose fermentation biorxiv.org
Metabolic Engineering in Pichia pastoris

Pichia pastoris (also known as Komagataella phaffii) is a well-established industrial workhorse for heterologous protein production and has been successfully engineered to produce biofuels and related chemicals, including this compound. researchgate.netnih.gov Its capacity to grow on simple carbon sources like glucose and glycerol (B35011) makes it a versatile platform for bio-based chemical synthesis. nih.gov

The metabolic engineering strategy in P. pastoris for this compound production typically involves a two-step process: first, engineering the host to produce the precursor alcohol, isobutanol, and second, introducing an enzyme to convert the isobutanol to this compound. researchgate.net To achieve isobutanol production, engineers have exploited the yeast's native L-valine biosynthesis pathway, diverting intermediates towards the 2-keto acid degradation pathway for higher alcohol synthesis. researchgate.netnih.gov

Initial efforts involving the overexpression of heterologous pathway genes from Saccharomyces cerevisiae did not yield significant improvements. researchgate.netnih.gov However, overexpressing the endogenous L-valine biosynthetic pathway genes in P. pastoris proved much more effective, leading to a strain capable of producing 0.89 g/L of isobutanol. researchgate.netnih.gov Production was further improved to 2.22 g/L by fine-tuning the expression of bottleneck enzymes using an episomal plasmid system. researchgate.netnih.gov

To complete the pathway to this compound, a broad-substrate-range alcohol-O-acyltransferase was heterologously expressed in the isobutanol-producing strain. This final step enabled the conversion of the microbially produced isobutanol into this compound, achieving a titer of 51 mg/L in shake flask experiments. researchgate.netnih.gov

**Table 4: Metabolic Engineering Milestones for this compound Production in *Pichia pastoris***

Engineering Step Target Pathway/Enzyme Achieved Titer Reference
Overexpression of keto-acid degradation pathway Isobutanol Production 284 mg/L isobutanol (with 2-ketoisovalerate feeding) researchgate.netnih.gov
Overexpression of endogenous L-valine pathway Isobutanol Production 0.89 g/L isobutanol researchgate.netnih.gov
Fine-tuning with episomal plasmid system Isobutanol Production 2.22 g/L isobutanol researchgate.netnih.gov
Heterologous expression of alcohol-O-acyltransferase This compound Production 51 mg/L this compound researchgate.netnih.gov
Exploration of Novel Biosynthetic Enzymes and Pathways

The efficiency of microbial this compound production is fundamentally dependent on the catalytic power and specificity of the enzymes used in the engineered pathways. A crucial area of research is the discovery and engineering of novel enzymes that can enhance product titers, yields, and selectivity. The primary enzyme classes of interest are alcohol acyltransferases (AATs) for synthesis and the characterization of hydrolytic enzymes like esterases to prevent product degradation. nih.govresearchgate.net

Alcohol Acyltransferases (AATs/ATFs): These enzymes are central to ester biosynthesis, catalyzing the thermodynamically favorable condensation of an alcohol (e.g., isobutanol) with an acyl-CoA (e.g., acetyl-CoA). nih.govescholarship.org Research involves screening for AATs from diverse sources, such as different yeast species, to find enzymes with optimal activity, stability, and substrate specificity for the desired host and conditions. researchgate.net For example, the Atf1 enzyme from Saccharomyces cerevisiae has proven effective in both Y. lipolytica and P. pastoris. researchgate.netresearchgate.net For thermophilic hosts like C. thermocellum, the search extends to thermostable enzymes. A notable innovation was the discovery that a single mutation in a thermostable chloramphenicol (B1208) acetyltransferase (CAT) from Staphylococcus aureus could enable it to function as an efficient AAT for this compound production at high temperatures. researchgate.netresearchgate.net

Carbohydrate Esterases (CEs): In cellulolytic organisms like C. thermocellum, endogenous CEs that are vital for biomass breakdown can unfortunately also hydrolyze the desired ester product. nih.gov A novel pathway to improved production involves identifying, characterizing, and disrupting these specific ester-degrading enzymes. utk.edubiorxiv.org This "pathway protection" strategy prevents the reversal of the biosynthetic reaction and increases the net accumulation of this compound. utk.edu

The development of new biosynthetic pathways also involves assembling these enzymes with modules for precursor synthesis. This includes engineering the branched-chain keto acid pathways to supply isobutanol and enhancing central metabolism to boost the supply of acetyl-CoA. escholarship.org

Table 5: Novel Enzymes in this compound Biosynthesis

Enzyme Class Specific Enzyme Example Source Organism Application/Host Key Finding Reference
Alcohol Acyltransferase Atf1 Saccharomyces cerevisiae Y. lipolytica, P. pastoris Effective for acetate ester synthesis in yeast. researchgate.netresearchgate.net
Chloramphenicol Acetyltransferase (mutant) CATsa F97W Staphylococcus aureus C. thermocellum A single mutation conferred thermostable AAT activity. researchgate.netresearchgate.net
Carbohydrate Esterase Clo1313_0613, Clo1313_0693 Clostridium thermocellum C. thermocellum Identified as key enzymes for this compound hydrolysis; disruption improved production. nih.gov
Fermentation-Derived Feedstocks for Biobased this compound

The economic viability and sustainability of bio-based this compound production are heavily reliant on the use of low-cost, renewable, and non-food-competing feedstocks. oup.com Traditional reliance on pure sugars like glucose from corn or sugarcane is often criticized for its impact on food security and land use. oup.com Consequently, research has shifted towards alternative carbon sources.

Lignocellulosic Biomass: This is the most abundant and promising renewable resource for producing biofuels and biochemicals. nih.gov Feedstocks include agricultural residues (e.g., corn stover, sugarcane bagasse) and forestry waste. nih.gov These materials are primarily composed of cellulose, hemicellulose, and lignin. The typical conversion process involves: (1) a pretreatment step to break down the complex structure and make polysaccharides accessible; (2) enzymatic hydrolysis to depolymerize cellulose and hemicellulose into simple fermentable sugars, mainly glucose and xylose; and (3) fermentation of these sugars by an engineered microorganism. nih.gov The ability to utilize both glucose and xylose efficiently is a key target for metabolic engineering, as demonstrated in E. coli coculture systems. biorxiv.org

The transition to these feedstocks is a cornerstone of developing a circular bioeconomy, reducing dependence on fossil fuels for the production of valuable chemicals like this compound. nih.gov

Process Intensification and Advanced Reaction Engineering for this compound Production

Beyond metabolic engineering of the microorganism, significant gains in the efficiency and economic feasibility of this compound production can be achieved through process intensification and advanced reaction engineering. These strategies aim to combine multiple operations into a single unit, improve reaction rates and yields, and simplify downstream processing. psecommunity.org

Reactive Distillation: For esterification reactions, reactive distillation is a powerful process intensification technique. It combines chemical reaction and product separation in a single column. acs.org As this compound is formed in the reaction zone, it is continuously separated from the reactants (isobutanol and acetic acid) and water byproduct due to differences in volatility. This constant removal of products shifts the reaction equilibrium forward, overcoming thermodynamic limitations and leading to higher conversion rates and product purity. psecommunity.org A novel reactive dividing-wall column process for this compound production has been proposed, which was shown in simulations to reduce energy consumption by 26.4% and total annual cost by 18.25% compared to a conventional reactive distillation setup. acs.org

Reactive Chromatography: This is another advanced technique that combines reaction and separation. psecommunity.org The process uses a solid catalyst, often an acidic ion-exchange resin, packed into a chromatography column. As the reactants flow through the column, they react to form the ester, which then separates from the other components based on its affinity for the stationary phase, allowing for high conversion and simplified purification. psecommunity.org

These advanced engineering approaches are critical for moving bio-based this compound production from the laboratory to an industrial scale, improving efficiency, and reducing costs.

Reactive Distillation (RD) Processes for this compound Synthesis

Reactive distillation (RD) has emerged as a significant process intensification technology for the production of this compound. researchgate.net This advanced methodology combines chemical reaction and distillation in a single unit, offering substantial advantages for equilibrium-limited reactions like esterification. researchgate.netrepec.org The synthesis of this compound from the esterification of acetic acid and isobutanol is a prime candidate for RD, as this approach can lead to higher reactant conversion by continuously removing products from the reaction zone. researchgate.netresearchgate.net However, the process is complex due to the presence of multiple components and azeotropes, which complicates separation and product purification. researchgate.net The fundamental challenge in designing an RD process lies in assessing its feasibility and determining appropriate flow sheets and operating conditions to achieve maximum conversion and selectivity. researchgate.net Studies have focused on developing a comprehensive understanding of the entire process, from the fundamental phase equilibria and reaction kinetics to the conceptual design, simulation, and optimization for industrial-scale production. unal.edu.counal.edu.co

Conceptual Design and Feasibility Assessment

The conceptual design of a reactive distillation process for this compound production is a critical first step that determines the viability and potential configuration for industrial application. unal.edu.co A key tool in this stage is the analysis of residue curve maps, both static (non-reactive) and reactive, which are used to assess the feasibility of the RD process. researchgate.netx-mol.com These topological analyses help in understanding the distillation boundaries and identifying potential product compositions. researchgate.net

For the this compound system, studies have shown that it is challenging to obtain the pure ester as a product directly from a single RD column because this compound acts as a saddle node in the topological analysis. researchgate.netx-mol.com This means it cannot be a stable point in the distillation process and thus cannot be obtained in pure form as either a distillate or bottoms product in a conventional RD setup. researchgate.net Despite this limitation, the feasibility assessment indicates that this compound can be produced as a bottoms product with sufficient purity to meet specifications for urethane-grade applications. researchgate.netx-mol.com The conceptual design, therefore, focuses on developing a final RD configuration that can achieve nearly complete conversion of the reactants, acetic acid and isobutanol. researchgate.net This involves coupling the analysis of phase equilibria with reaction kinetics to propose a suitable flowsheet for an industrial-scale process. unal.edu.counal.edu.co

Phase Equilibria Modeling and Topological Analysis

Accurate modeling of phase equilibria is fundamental to the design and simulation of the reactive distillation process for this compound. unal.edu.co The system is a quaternary mixture consisting of acetic acid, isobutanol, this compound, and water, which exhibits complex vapor-liquid equilibrium (VLE), vapor-liquid-liquid equilibrium (VLLE), and liquid-liquid equilibrium (LLE). researchgate.net

To accurately describe the interactions within this quaternary mixture, researchers have utilized thermodynamic models such as the Non-Random Two-Liquid (NRTL-HOC) model for the liquid phase, coupled with a virial equation of state for the vapor phase. unal.edu.coresearchgate.net The parameters for these models are correlated using a comprehensive collection of reported experimental data for the binary and ternary subsystems. researchgate.net This validated phase equilibrium model is then used to generate ternary and quaternary residue curve maps, which form the basis for the topological analysis. researchgate.net This analysis is crucial for assessing the feasibility of the reactive distillation process and for identifying suitable operating conditions for industrial implementation. researchgate.netresearchgate.net

Rigorous Simulation and Optimization of RD Processes

Following the conceptual design and feasibility study, rigorous simulation and optimization are performed to determine the best operating conditions for the industrial-scale production of this compound via reactive distillation. unal.edu.counal.edu.co Process simulation software, such as Aspen Plus, is a key tool for this stage, allowing for detailed modeling and analysis. researchgate.netx-mol.com The simulations utilize robust models like the RADFRAC routine, which solves the MESH equations (mass and energy balances, sum of compositions, and equilibrium relations). researchgate.net

The table below presents the optimal operating conditions and performance metrics for an this compound RD process as determined through rigorous simulation and optimization.

ParameterValueUnit
Energy Intensity0.77kW/kg IbAC
Mass Intensity1.16kg reactants/kg IbAC
Productivity328.7kg IbAC/m³h
Production Cost0.98USD/kg IbAC
Product Purity> 99% wt.
Data sourced from a study on the conceptual design, simulation, and optimization of an RD process for this compound production. researchgate.netx-mol.com
Integration of Kinetic Models with RD Simulations

To ensure the accuracy and reliability of reactive distillation simulations, it is essential to integrate a validated reaction kinetic model. researchgate.netx-mol.com For the synthesis of this compound, this involves modeling the liquid-phase esterification of isobutanol with acetic acid. researchgate.net This reaction is typically catalyzed by a heterogeneous catalyst, such as the ion-exchange resin Amberlyst 15. researchgate.net

Researchers have developed mole-based kinetic expressions based on data from isothermal batch experiments conducted at various temperatures, catalyst loadings, and reactant mole ratios. unal.edu.coresearchgate.net These experiments are designed to ensure that mass transfer limitations are not significant, allowing the true intrinsic kinetics of the reaction to be captured. researchgate.net The resulting experimentally verified kinetic model is then coupled with the phase equilibria model within the simulation environment (e.g., Aspen Plus coupled with Python). researchgate.netresearchgate.net This integration allows the simulation to accurately predict the interplay between reaction rates and separation efficiency throughout the column, which is crucial for the design and optimization of the RD process. researchgate.netunal.edu.co

Azeotrope Handling in Reactive Distillation Systems

A significant challenge in the production of this compound via reactive distillation is the presence of azeotropes in the reaction mixture, which complicates the separation process. researchgate.net The quaternary system of this compound, isobutanol, acetic acid, and water forms several binary and ternary azeotropes. researchgate.netgoogle.com The existence of a minimum boiling ternary azeotrope of this compound-isobutanol-water makes it impossible to produce pure this compound by conventional rectification, as this azeotrope will preferentially come off as the overhead product. researchgate.netgoogle.com

In the context of reactive distillation, the presence of these azeotropes, particularly the fact that this compound is a saddle point in the residue curve map, means that it cannot be obtained as a pure distillate. researchgate.net While configurations can be designed to produce high-purity this compound as a bottom product, specialized techniques are often required for complete separation. researchgate.net One approach is to use an excess of one reactant, such as the alcohol, to shift the equilibrium and aid in obtaining high-purity acetate. researchgate.net Another method is extractive distillation, where a high-boiling solvent or entrainer is added to alter the relative volatilities of the components and break the azeotropes. google.com For the this compound-isobutanol-water system, solvents like dimethylsulfoxide (DMSO) have been shown to be effective in breaking the ternary azeotrope. google.com Azeotropic distillation using entrainers like cyclohexane (B81311) or n-hexane is another strategy to separate the components by forming new, more easily separable azeotropes. patsnap.comgoogle.com

The table below shows the relative volatilities of this compound to isobutanol in the presence of an extractive distillation agent, demonstrating the agent's ability to break the azeotrope.

Extractive AgentAgent/Azeotrope Weight RatioRelative Volatility (this compound/Isobutanol)
Dimethylsulfoxide (DMSO)11.8
Data sourced from a study on the separation of this compound from isobutanol by extractive distillation. google.com

Membrane Reactor Technology (e.g., Pervaporation) for Esterification

Membrane reactor technology, particularly using pervaporation, presents an alternative intensified process for this compound production. acs.orgresearchgate.net In a pervaporation membrane reactor (PVMR), a membrane is integrated with the reactor to selectively remove one of the products, typically water, from the reaction medium. acs.orgresearchgate.net This continuous removal shifts the reaction equilibrium towards the products, thereby increasing the conversion of the reactants, acetic acid and isobutanol. acs.orgresearchgate.net This technology offers an advantage for continuous operation and is considered scalable. researchgate.net

Studies have investigated the use of various membranes for the esterification of acetic acid with isobutanol, catalyzed by an acid catalyst like Dowex 50W-X8. acs.orgresearchgate.net The performance of the reactor is influenced by the type of membrane, the ratio of membrane area to reaction volume, and the operating temperature. acs.orgresearchgate.net Both water-permeable (hydrophilic) and ester-permeable membranes have been tested.

The following membranes have been evaluated for this process:

Polydimethylsiloxane (PDMS): An ester-permeable membrane that selectively permeates this compound. acs.orgresearchgate.net

Poly(vinyl alcohol) (PVA): A water-permeable membrane. researchgate.net

Commercial Membranes: Including Nafion 117, PERVAP 1201 (hydrophilic), and PERVAP 2216. acs.orgresearchgate.net

The table below compares the performance of different membrane types used in the pervaporation-assisted esterification of acetic acid and isobutanol.

Membrane TypeSelectively Permeated ComponentKey Finding
PERVAP 1201WaterHigher water flux and selectivity compared to other hydrophilic membranes. acs.orgresearchgate.net
Polydimethylsiloxane (PDMS)This compoundAchieved the highest overall fluxes. acs.orgresearchgate.net
Data sourced from studies on the esterification of acetic acid and isobutanol in a pervaporation membrane reactor. acs.orgresearchgate.net

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents a significant advancement over traditional batch production of this compound, offering enhanced efficiency, safety, and control. This methodology involves the continuous feeding of reactants into a reactor system and the simultaneous removal of the product stream. A prominent approach in this domain is reactive distillation (RD), which integrates chemical reaction and product separation into a single unit. irjet.netirjet.net This integration overcomes equilibrium limitations inherent in esterification by continuously removing water, a byproduct, thereby driving the reaction towards higher conversion rates. irjet.netirjet.netaiche.org

In the context of this compound synthesis, various continuous reactor configurations have been investigated. Reactive distillation columns, often packed with heterogeneous catalysts like ion-exchange resins (e.g., Amberlyst-15), are frequently employed. irjet.netaiche.org These catalysts are preferred over traditional homogeneous acid catalysts, such as sulfuric acid, because they reduce corrosion issues and simplify product purification. aiche.org Other continuous setups include intensified fixed-bed reactors and membrane reactors. nju.edu.cnresearchgate.net For instance, the synthesis of butyl acetate in a flow-through membrane reactor using a composite catalytic membrane has demonstrated n-butanol conversions exceeding 95%. researchgate.net

Research in continuous reactive distillation has shown the potential to achieve near-complete conversion of reactants. irjet.netresearchgate.net Studies have focused on optimizing parameters such as reboiler duty, catalyst loading, and feed composition to maximize yield and purity. irjet.net For example, a reactive dividing-wall column, a more advanced form of reactive distillation, has been shown to reduce energy consumption by over 26% compared to conventional RD processes for this compound production. acs.org The implementation of continuous flow processes, particularly reactive distillation, is a key strategy for producing high-purity this compound efficiently and economically. researchgate.netunal.edu.co

Table 1: Research Findings on Continuous Flow Synthesis of this compound

Reactor TypeCatalystKey Operating ConditionsReactant ConversionProduct PuritySource
Reactive Distillation (RD)Not SpecifiedEnergy Intensity: 0.77 kW/kg; Mass Intensity: 1.16 kg reactants/kg productAlmost complete> 99% wt. researchgate.netx-mol.com
Reactive Dividing-Wall ColumnAmberlyst-15Reduced energy consumption by 26.40% and total annual cost by 18.25% compared to conventional RD.Not specifiedNot specified acs.org
Intensified Fixed-Bed ReactorCation exchange resinOptimized conditions: circulation flow rate, catalyst loading, molar ratio, and temperature.Not specifiedNot specified nju.edu.cn
Continuous Reaction Kettle with Rectifying TowerComposite (Acid sulfate (B86663) and p-toluenesulfonic acid)Esterification Temperature: 98–118 °C; Pressure: 0.01–0.1 MPaNot specifiedFinished product extracted from the bottom of the rectifying tower. google.com

Process Modeling and Simulation Tools (e.g., Aspen Plus, Aspen HYSYS, Python Coupling)

Process modeling and simulation are indispensable tools for the design, analysis, and optimization of this compound production processes. Software packages like Aspen Plus are widely used to develop steady-state and dynamic models of the synthesis, particularly for complex systems like reactive distillation. chemengproj.iraspentech.comnitrkl.ac.in These tools enable engineers to evaluate various plant configurations, determine optimal operating conditions, and reduce process design time without the need for extensive physical experimentation. chemengproj.iraspentech.com

For this compound synthesis via reactive distillation, simulation is used to study the complex interplay between reaction kinetics, vapor-liquid equilibrium, and mass transfer. unal.edu.co A crucial aspect of accurate modeling is the selection of an appropriate thermodynamic model to describe the non-ideal behavior of the multi-component mixture (acetic acid, isobutanol, this compound, and water). nih.gov Commonly used activity coefficient models include the Non-Random Two-Liquid (NRTL), Wilson, and Universal Quasi-Chemical (UNIQUAC) models. researchgate.netnih.gov Simulations help in optimizing key parameters such as the number of stages in the distillation column, feed locations, and reflux ratio to achieve high conversion and product purity. nih.gov For example, a simulation study determined that for a similar esterification, a reflux ratio of 1.9 and 30 theoretical stages were optimal. nih.gov

A significant advancement in this area is the coupling of process simulators with programming languages like Python. researchgate.netx-mol.com This approach allows for more sophisticated analysis, such as the generation of static and reactive residue curve maps to assess the feasibility of reactive distillation and identify suitable operating windows. researchgate.netx-mol.com Through rigorous simulation and optimization, one study developed a reactive distillation configuration that achieves almost complete reactant conversion and a final this compound molar composition greater than 99% by weight. researchgate.net These modeling efforts are critical for developing cost-effective and energy-efficient processes for industrial-scale production. researchgate.netacs.org

Table 2: Examples of Process Modeling and Simulation for this compound Production

Software/ToolProcess ModeledThermodynamic ModelKey Findings/ObjectiveSource
Aspen Plus V.10, PythonReactive Distillation (RD)Validated phase equilibria and kinetic modelsConceptual design and optimization; achieved >99% wt. This compound purity and a production cost of 0.98 USD/kg. researchgate.netx-mol.com
Aspen PlusReactive Dividing-Wall DistillationNot specifiedCompared with conventional RD, showing a 26.40% reduction in energy consumption and an 18.25% reduction in total annual cost. acs.org
Aspen PlusEsterification of acetic acid with methanol (analogous process)NRTL, Wilson, UNIQUACUNIQUAC model was suggested for the esterification process; determined optimal stages (30) and reflux ratio (1.9). nih.gov
Aspen PlusTransesterification for n-butyl acetate (analogous process)UNIQUACModeled and optimized an integrated reactor-distillation column system, achieving a product mole fraction of 0.9990. researchgate.net

Separation and Purification Science of Isobutyl Acetate

Distillation-Based Separation Technologies

Distillation is a cornerstone of chemical separation, but its conventional application is ineffective for azeotropic mixtures like isobutyl alcohol and isobutyl acetate (B1210297). globethesis.com The mixture typically forms an azeotrope with a composition of approximately 87.5 mole percent isobutyl alcohol at standard atmospheric pressure (101.3 kPa). globethesis.com Consequently, advanced distillation techniques are necessary to achieve the desired separation. Extractive distillation and pressure-swing distillation are two of the most common and effective technologies utilized for this purpose. ijcaonline.orgresearchgate.net Both methods alter the vapor-liquid equilibrium (VLE) of the mixture, making separation feasible.

Extractive distillation is a widely used technique for separating mixtures with low relative volatilities or azeotropes. researchgate.net The process involves introducing a third component, known as an entrainer or solvent, into the distillation column. google.comgoogle.com This solvent is specifically chosen for its high boiling point and its ability to selectively alter the volatility of the components in the mixture, thereby breaking the azeotrope. google.comgoogle.com The solvent is typically added near the top of the column and flows downwards, interacting with the isobutyl alcohol-isobutyl acetate mixture. google.com This interaction increases the relative volatility between the two components, allowing one to be removed as the overhead product while the other, mixed with the solvent, is collected at the bottom. google.com

The success of extractive distillation hinges on the selection of an appropriate solvent. An effective solvent must increase the relative volatility of the components to be separated. google.com For the isobutyl alcohol-isobutyl acetate system, several solvents have been investigated and proven effective. High-boiling oxygenated, nitrogenous, or sulfur-containing organic compounds are often used. google.comgoogle.com

Solvents such as N,N-dimethylacetamide (DMAC), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are effective because they can significantly increase the relative volatility of isobutyl acetate to isobutyl alcohol, causing the azeotrope to disappear when a sufficient amount is added. globethesis.comgoogle.comgoogle.comacs.org For instance, the presence of DMAC can transform this compound into the more volatile component, which is crucial for eliminating the azeotropic behavior. acs.org Other compounds like n-butyl propionate (B1217596) have also been successfully used as entrainers in this separation process. finechem-mirea.ru The choice of solvent is critical and is often based on factors beyond just relative volatility, including chemical stability, low toxicity, cost, and ease of recovery from the bottom product. utwente.nl

SolventEffect on SeparationReference
N,N-dimethylacetamide (DMAC)Effectively eliminates the azeotrope by making this compound the more volatile component. acs.org
Dimethylformamide (DMF)Used as an effective extractive agent, often in combination with other solvents like DMSO. google.comgoogle.com
Dimethyl Sulfoxide (DMSO)Greatly increases the relative volatility of this compound to isobutyl alcohol. globethesis.comgoogle.com
n-butyl propionateProven effective as an entrainer for the extractive distillation of this mixture. finechem-mirea.ru

While effective, extractive distillation can be energy-intensive due to the heat required to vaporize the components and to recover the solvent. google.com Significant research has focused on optimizing the process to reduce energy consumption. One primary method is the integration of heat pumps, specifically vapor recompression technology. finechem-mirea.ru Schemes with vapor-recompression heat pumps can significantly lower the energy costs of extractive distillation. finechem-mirea.rufinechem-mirea.ru For the separation using n-butyl propionate as a solvent, schemes with heat pumps have been shown to reduce energy costs by up to 39.6%. finechem-mirea.rufinechem-mirea.ru

A particularly efficient configuration is a scheme with an internal heat pump, where the compressor is placed between sections of the extractive column operating at different pressures. finechem-mirea.rufinechem-mirea.rudntb.gov.ua This design, with top sections at a higher pressure (e.g., 506.6 kPa) and a bottom section at a lower pressure (e.g., 101.3 kPa), has been shown to reduce energy costs by 44% and total annual costs by 20.2% to 30.1%, depending on the plant's operating time. finechem-mirea.rufinechem-mirea.rufinechem-mirea.ru Optimization of process parameters, such as the solvent-to-feed ratio and reflux ratio, is also crucial for minimizing energy use. globethesis.com

Pressure-swing distillation (PSD) is another widely used and effective method for separating pressure-sensitive azeotropic mixtures. researchgate.netfossee.in This technique exploits the fact that the composition of the azeotrope changes with operating pressure. ijcaonline.orgresearchgate.net A PSD system typically consists of two distillation columns operated at different pressures: a high-pressure column (HPC) and a low-pressure column (LPC). ijcaonline.orgfossee.in

The process works by feeding the initial mixture to the first column (e.g., the HPC). ijcaonline.org The distillate from this column, with a composition near the high-pressure azeotrope, is then fed to the second column (LPC), which operates at a lower pressure. ijcaonline.org At this lower pressure, the azeotropic composition is different, allowing for further separation. ijcaonline.org The distillate from the LPC, which is close to the low-pressure azeotrope, is recycled back to the HPC feed. ijcaonline.orgfossee.in This configuration allows for the recovery of high-purity products from the bottom streams of both columns. ijcaonline.orgfossee.in For the isobutyl alcohol-isobutyl acetate system, the HPC can operate at atmospheric pressure (101.3 kPa) while the LPC operates at a lower pressure, such as 20 kPa. ijcaonline.orgfossee.in This setup can yield this compound with 99.5 mole% purity from the HPC bottoms and isobutyl alcohol with 98.5 mole% purity from the LPC bottoms. fossee.infossee.in

The economic viability and efficiency of a PSD process are highly dependent on the optimization of its operating parameters. koreascience.krscispace.com Key variables that are optimized include the operating pressures of the two columns, the number of theoretical plates, the feed stage locations, and the reflux ratios. ijcaonline.orgresearchgate.net The primary goal of this optimization is typically to minimize the total energy consumption, which is represented by the heat duties of the reboilers in both columns, while achieving the desired product purities. koreascience.krscispace.com

ParameterColumnOptimized Value / ConditionObjectiveReference
Operating PressureHPC101.3 kPaAchieve separation by shifting azeotrope composition. ijcaonline.orgfossee.in
Operating PressureLPC20 kPaOperating at a lower pressure "jumps" the azeotrope. ijcaonline.orgfossee.in
Reflux RatioHPC2.76Minimize reboiler and condenser duties. ijcaonline.org
Product Purity (this compound)HPC Bottoms99.5 mol%Meet product quality specifications. fossee.infossee.in
Product Purity (Isobutyl Alcohol)LPC Bottoms98.5 mol%Meet product quality specifications. fossee.infossee.in

Although PSD is an effective separation technique, it is known to be energy-intensive. researchgate.net To enhance its energy efficiency, heat pumps can be integrated into the process, a configuration known as heat pump-assisted PSD (HPPSD). acs.org In this setup, the overhead vapor from a column is compressed and used as a heat source for the reboiler of the same or the other column, significantly improving heat recovery. researchgate.net

For the isobutanol/isobutyl acetate separation, a preheater may be added before the compressor to ensure the vapor is dry (superheated), which prevents compressor damage. acs.org Through optimization, the ideal superheat values for the overhead vapor streams from the two columns were found to be 12°C and 8.4°C, respectively. acs.org This optimization maximizes the coefficient of performance (COP) of the heat pumps and minimizes the total annual cost. acs.org Further energy savings can be achieved by applying a heat exchanger network (HEN) to the HPPSD process. acs.org Compared to a conventional PSD process, the HPPSD-HEN configuration can decrease total annual costs by 69.8%, energy consumption by 83.99%, and CO₂ emissions by 79.58%. acs.org

Pressure Swing Distillation (PSD) for Azeotropic Mixtures

Thermodynamic Modeling of Vapor-Liquid Equilibria (e.g., NRTL, UNIQUAC, Peng-Robinson Equation of State)

The design and optimization of separation processes for mixtures containing this compound rely heavily on accurate thermodynamic models that can predict the vapor-liquid equilibrium (VLE). Several models are employed to describe the non-ideal behavior of these chemical systems.

The Non-Random Two-Liquid (NRTL) model is frequently used to correlate experimental VLE data for systems involving this compound. For instance, it has been successfully applied to the isobaric VLE data for the acetic acid + sec-butyl acetate and water + acetic acid + sec-butyl acetate systems at 101.3 kPa. capes.gov.br The NRTL model's binary interaction parameters have also been estimated for systems such as this compound–acetic acid and this compound–isoamyl acetate to facilitate the simulation of distillation processes. researchgate.net

The Universal Quasi-Chemical (UNIQUAC) model is another activity coefficient model used for phase equilibrium calculations. A modified UNIQUAC model, which incorporates the Pitzer-Debye-Hückel law, has been used to describe the excess Gibbs energy of electrolyte systems, demonstrating its capability in correlating VLE in mixtures like water + acetic acid + sodium acetate. researchgate.net

The Peng-Robinson Equation of State (PR EOS) is a cubic equation of state commonly applied for calculating the properties of both liquid and vapor phases, especially in high-pressure systems. researchgate.netarxiv.org It is often used in conjunction with activity coefficient models for the liquid phase to accurately represent VLE. For example, in modeling the VLE of the water + acetic acid + sodium acetate ternary system, the PR EOS was applied for the vapor phase calculations while the modified UNIQUAC model was used for the liquid phase. researchgate.net These thermodynamic models are essential tools for simulating and designing efficient separation units in the production of this compound. researchgate.netarxiv.org

Reactive Dividing-Wall Column Distillation

Reactive dividing-wall column (RDWC) distillation represents a significant process intensification technology for the synthesis of this compound. doi.orgresearchgate.net This innovative approach integrates chemical reaction and multi-component separation into a single apparatus. doi.org An RDWC is essentially a distillation column with a vertical partition that divides a section of the column into two parallel zones: a reaction zone and a separation zone.

In the context of this compound production, typically via the esterification of isobutanol with acetic acid or the transesterification of methyl acetate with isobutanol, the RDWC offers distinct advantages. acs.orgsci-hub.ru The simultaneous reaction and separation within the same unit overcomes equilibrium limitations by continuously removing the products (this compound and water) from the reaction zone, which drives the reaction towards higher conversion rates. doi.org This integration eliminates the need for separate reactor and distillation columns, leading to a more compact and streamlined process. researchgate.net The design and operation of an RDWC for this compound synthesis are typically optimized using process simulators like Aspen Plus to determine key parameters such as reflux ratio, vapor split, and feed locations to maximize efficiency. doi.org

Energy Saving and Total Annual Cost Reduction in Integrated Processes

A primary driver for adopting Reactive Dividing-Wall Column (RDWC) technology in this compound production is the substantial improvement in energy efficiency and economic performance compared to conventional reactive distillation (RD) processes. acs.orgresearcher.life By integrating reaction and separation into one vessel and optimizing heat integration, RDWC significantly reduces the energy required for the process.

Studies have demonstrated that the energy consumption for this compound synthesis via transesterification in an RDWC can be reduced by 26.40% compared to a conventional RD process. acs.orgsci-hub.ru This energy saving directly translates into lower operating costs. Consequently, the Total Annual Cost (TAC), which includes both capital and operating expenditures, is also markedly reduced. For the same process, the TAC reduction was reported to be 18.25% in comparison with the conventional RD setup. acs.orgsci-hub.ru Similar significant savings have been reported for the production of other esters, underscoring the economic benefits of RDWC technology. doi.orgresearchgate.net

Table 1: Comparison of RDWC and Conventional RD for this compound Synthesis

Parameter Conventional RD Process RDWC Process Percentage Reduction Source
Energy Consumption Reference 26.40% Lower 26.40% acs.org, sci-hub.ru

| Total Annual Cost (TAC) | Reference | 18.25% Lower | 18.25% | acs.org, sci-hub.ru |

Alternative Separation Techniques

Beyond distillation-based methods, other techniques are available for the separation and purification of this compound, particularly for breaking azeotropes or for specific applications.

Adsorption-Based Separation

Adsorption is a separation technique that utilizes solid materials (adsorbents) to selectively remove components from a liquid or gas phase. While less common than distillation for bulk separation, it can be an effective method. In the context of this compound, adsorption processes can be used to separate it from mixtures, for example, with isobutanol, with which it can form azeotropes. fossee.in

A related process, desorption, is crucial for regenerating the adsorbent and recovering the adsorbed substance. A method involving the aqueous desorption of this compound into air (ADIBAA) has been proposed as a low-cost alternative for measuring volumetric liquid phase mass transfer coefficients in packed columns. cetjournal.it This method relies on the continuous dosing of this compound and its subsequent desorption, which is quantified online, highlighting the principles of the adsorption/desorption cycle applicable to this compound. cetjournal.it

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a separation technique that relies on the differential solubility of a compound in two immiscible liquid phases. youtube.com This method is particularly useful for separating this compound from aqueous solutions or from mixtures containing components that form azeotropes, such as isobutanol and water. google.comgoogle.com

The process involves contacting the mixture containing this compound with a suitable solvent that is immiscible with the initial solution. The this compound preferentially partitions into the solvent phase, which is then separated. youtube.com The choice of solvent is critical and depends on factors like polarity and boiling point. For the separation of this compound from isobutanol-water mixtures, which form a ternary azeotrope, extractive distillation (a hybrid of distillation and LLE) can be employed. google.comgoogle.com In this process, a high-boiling solvent is added to alter the relative volatilities of the components. Effective solvents for this purpose include dimethylsulfoxide (DMSO), dimethylformamide (DMFA), and N,N-dimethylacetamide, either individually or as mixtures. google.com

After extraction, the this compound must be recovered from the solvent. If a high-boiling solvent is used, the this compound can be recovered as the distillate in a subsequent distillation step. utwente.nl The efficiency of LLE can be influenced by adjusting parameters such as the pH of the aqueous phase or by adding salts ("salting out") to decrease the solubility of the target compound in the aqueous layer, thereby driving it into the organic phase. elementlabsolutions.com

Environmental Science and Toxicology of Isobutyl Acetate

Environmental Fate and Transport Mechanisms

The environmental distribution and ultimate fate of isobutyl acetate (B1210297) are governed by a combination of physical and chemical processes. Its high volatility and moderate solubility in water are key factors in its transport across different environmental compartments.

Biodegradation in Water and Soil

Isobutyl acetate is susceptible to biodegradation in both aquatic and terrestrial environments. taylorfrancis.com Studies have demonstrated its biodegradability in aerobic conditions. solventsandpetroleum.com In freshwater dilution tests, this compound showed theoretical Biochemical Oxygen Demand (BOD) values of 60% after five days and 81% after twenty days, indicating that it can be broken down by microorganisms. nih.gov This process is a significant pathway for its removal from soil and water systems. taylorfrancis.com

Table 1: Biodegradation of this compound

Test TypeDurationResult (Theoretical BOD)Medium
Fresh Water Dilution5 days60%Freshwater
Fresh Water Dilution20 days81%Freshwater

Volatilization from Environmental Media

Volatilization is a primary transport mechanism for this compound released into the environment. taylorfrancis.com With a relatively high vapor pressure of 17.8 mmHg at 25°C, this compound is expected to evaporate rapidly from dry soil surfaces. nih.gov The compound's Henry's Law constant also suggests that volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov

Table 2: Physical Properties Influencing Volatilization

PropertyValueEnvironmental Implication
Vapor Pressure17.8 mmHg at 25°CPromotes rapid evaporation from surfaces. nih.gov
Water Solubility0.67 g/100ml at 20°CSlightly soluble, but volatilization can still be significant from water bodies. nih.gov

Atmospheric Photo-oxidation and Degradation Pathways

Once volatilized into the atmosphere, the dominant removal mechanism for this compound is the vapor-phase reaction with photochemically produced hydroxyl radicals (OH). taylorfrancis.com This photo-oxidation process has an estimated half-life of approximately 6 hours in an average atmosphere. taylorfrancis.com Research into the OH-induced oxidation of this compound has identified several key degradation products. acs.org The process involves H-atom abstraction, primarily from the carbon in the α-position of the oxygenated function, leading to the formation of various smaller compounds. acs.org

Table 3: Products from the OH-Induced Oxidation of this compound

Oxidation ProductFormation Yield
Acetone0.78 ± 0.12
Formic acetic anhydride0.52 ± 0.06
Acetoxyacetaldehyde0.18 ± 0.06
Acetic acid0.08 ± 0.02
Peroxyisobutyryl nitrateNot Quantified

Source: Data from The Journal of Physical Chemistry A, 2002. acs.org

Adsorption and Desorption in Soil and Sediment

This compound is not expected to bind strongly to soil or sediment. vertecbiosolvents.com Its soil adsorption coefficient (Koc) has been estimated to be between 36 and 177, which suggests a moderate-to-high potential for leaching through the soil column. taylorfrancis.com This low adsorption indicates that the compound will likely remain mobile in the soil and can be transported into groundwater unless it biodegrades or volatilizes first. taylorfrancis.comvertecbiosolvents.com

Table 4: Estimated Soil Adsorption Coefficient (Koc) for this compound

ParameterEstimated ValueImplication
Koc (Soil Adsorption Coefficient)36 - 177Moderate-to-high mobility in soil. taylorfrancis.com

Distribution Modeling in Environmental Compartments

Modeling the environmental distribution of this compound relies on its physicochemical properties. Due to its high vapor pressure and moderate water solubility, the compound is expected to partition primarily into the atmosphere upon release. taylorfrancis.comnih.gov Evaporation from industrial applications like lacquers and coatings is the main emission source. taylorfrancis.com Once in the air, its distribution is governed by atmospheric transport and its relatively short photo-oxidation half-life. taylorfrancis.com In soil and water, its fate is a competition between relatively rapid volatilization, biodegradation, and leaching. taylorfrancis.com Models would predict low accumulation in sediment due to its low adsorption potential. taylorfrancis.com

Ecotoxicological Studies and Risk Assessment

Ecotoxicological data on this compound indicates potential effects on aquatic organisms at high concentrations. While some assessments state the product has no known ecotoxicological effects, specific studies on aquatic species show otherwise. solventsandpetroleum.com For example, studies on green algae have established toxicity thresholds.

Table 5: Ecotoxicity of this compound to Aquatic Organisms

SpeciesOrderTest TypeExposure DurationValue
Green AlgaeChlorococcalesLC5024 hours600,000 µg/L

Source: Data from ECOTOX database as cited in PubChem. nih.gov

This data is crucial for performing environmental risk assessments, particularly in scenarios involving accidental spills or significant effluent discharge into aquatic ecosystems.

Aquatic Toxicity to Organisms (e.g., Fish, Invertebrates, Algae, Microorganisms)

This compound demonstrates low to moderate toxicity to aquatic organisms. who.int Studies have established a range of lethal concentration (LC50) and effective concentration (EC50) values, which indicate the concentration of a substance that is lethal to or has a noticeable effect on 50% of the test population over a specified period.

For fish, 48-hour LC50 values for this compound exposure have been recorded in the range of 71 to 141 mg/litre. epa.gov A specific 96-hour LC50 test using the Japanese medaka (Oryzias latipes) identified a value of 17 mg/l. solventsandpetroleum.com

Regarding aquatic invertebrates, 24-hour EC50 values for exposure to this compound are reported between 250 and 1200 mg/litre. epa.gov Another study focusing on the water flea (Daphnia magna) determined a 48-hour EC50 of 25 mg/l. solventsandpetroleum.com The variation in these results can be attributed to differences in test species, conditions, and duration.

While specific toxicity data for this compound on algae and microorganisms is not extensively detailed in the provided sources, related compounds like n-butyl acetate have been studied. For instance, the growth of green algae was inhibited by n-butyl acetate with a 72-hour EC50 value of 675 mg/litre, which provides a point of comparison for esters of this type. epa.gov

Interactive Table: Aquatic Toxicity of this compound

SpeciesTest TypeDurationValue (mg/l)Reference
FishLC5048 hours71 - 141 epa.gov
Japanese medaka (Oryzias latipes)LC5096 hours17 solventsandpetroleum.com
Aquatic InvertebratesEC5024 hours250 - 1200 epa.gov
Water flea (Daphnia magna)EC5048 hours25 solventsandpetroleum.com

Terrestrial Toxicity to Organisms (e.g., Soil Macroorganisms, Arthropods, Plants, Birds)

There is a significant lack of available data regarding the toxicity of this compound to terrestrial organisms. who.int Research and standardized testing have largely focused on its aquatic effects. The available literature within the search results does not provide specific toxicity values for this compound concerning soil macroorganisms, arthropods, plants, or birds. One report noted that the only available data for the toxicity of butyl acetates on terrestrial life referred to an experiment on lettuce with tert-butyl acetate, a different isomer. who.int Therefore, the impact of this compound on terrestrial ecosystems remains an area requiring further investigation.

Biotransformation and Kinetics in Environmental Systems

Once in the environment, this compound is subject to biotransformation. Like other butyl acetate isomers, it is readily metabolized through hydrolysis. ca.gov Unspecific esterases, which are common enzymes, break down this compound into isobutanol and acetic acid. ca.goveuropa.eu This hydrolysis is a key step in its environmental fate.

The rate of this transformation is influenced by steric factors at the site of hydrolysis. A study measuring the hydrolysis rates of butyl acetate isomers using esterases from a rat S9-mix found the velocity for this compound to be 62 ± 3 nmol/mg protein. ca.gov Following hydrolysis, the resulting isobutanol can be further oxidized to isobutyric acid. ca.gov Small amounts of this compound may also be excreted unchanged or conjugated as a glucuronide. ca.gov

Comparative Ecotoxicity with Related Esters (e.g., n-Butyl Acetate)

This compound shares structural similarities and a common metabolic pathway with its isomer, n-butyl acetate, which involves hydrolysis to their respective alcohols and acetic acid. ca.goveuropa.eu This similarity provides a basis for comparing their ecotoxicity.

In terms of aquatic toxicity, data suggests some differences between the two isomers. For aquatic invertebrates, the 24-hour EC50 range for this compound is 250-1200 mg/litre, which is higher than the 72.8-205 mg/litre range reported for n-butyl acetate, suggesting n-butyl acetate may be more toxic to these organisms. epa.gov

For fish, a direct comparison is challenging due to different testing durations. The 96-hour LC50 for n-butyl acetate ranges from 18 to 185 mg/litre, while the 48-hour LC50 for this compound is between 71 and 141 mg/litre. epa.gov

Interactive Table: Comparative Aquatic Toxicity of this compound and n-Butyl Acetate

CompoundOrganism GroupTest DurationLC50/EC50 (mg/l)Reference
This compound Fish48 hours71 - 141 epa.gov
n-Butyl Acetate Fish96 hours18 - 185 epa.gov
This compound Aquatic Invertebrates24 hours250 - 1200 epa.gov
n-Butyl Acetate Aquatic Invertebrates24 hours72.8 - 205 epa.gov
n-Butyl Acetate Green Algae72 hours675 epa.gov

Green Chemistry Principles and Sustainable Production of Isobutyl Acetate

Application of Green Chemistry Principles in Synthesis and Processing

The manufacturing of isobutyl acetate (B1210297), traditionally achieved through the Fischer esterification of isobutanol and acetic acid, is undergoing significant evolution driven by the principles of green chemistry. wikipedia.org These principles offer a roadmap for developing more sustainable and efficient chemical processes.

Atom economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. scranton.edu For the Fischer esterification synthesis of isobutyl acetate from isobutanol and acetic acid, the reaction produces water as a byproduct.

Reaction: C₄H₁₀O (Isobutanol) + C₂H₄O₂ (Acetic Acid) ⇌ C₆H₁₂O₂ (this compound) + H₂O (Water)

The atom economy for this reaction can be calculated as follows:

AE = (Molecular Weight of this compound) / (Molecular Weight of Isobutanol + Molecular Weight of Acetic Acid) x 100%
AE = (116.16 g/mol) / (74.12 g/mol + 60.05 g/mol) x 100% ≈ 86.56%

While atom economy provides a theoretical maximum, Reaction Mass Efficiency (RME) offers a more practical metric by considering the reaction yield and the actual molar quantities of reactants used, including any excess. tamu.edu

RME = (Mass of Isolated Product) / (Total Mass of Reactants) x 100%

For instance, if a reaction uses a 15% molar excess of one reactant and achieves a 90% yield, the RME will be significantly lower than the theoretical atom economy. tamu.edu Optimizing RME involves using reactants in stoichiometric balance and maximizing reaction yield to reduce waste.

Table 1: Comparison of Green Metrics for this compound Synthesis

Metric Formula Ideal Value Application to this compound Synthesis
Atom Economy (AE) (MW of desired product / MW of all reactants) x 100% 100% The traditional Fischer esterification has a theoretical maximum AE of approximately 86.56%. wikipedia.org

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | Accounts for yield and excess reagents, providing a more realistic efficiency measure than AE. tamu.edu |

This table provides a summary of key green chemistry metrics for evaluating reaction efficiency.

A core tenet of green chemistry is waste prevention. Two key metrics for quantifying waste are the Environmental Factor (E-factor) and Process Mass Intensity (PMI). researchgate.net

The E-factor is the ratio of the mass of total waste generated to the mass of the desired product. greenchemistry-toolkit.org

E-factor = (Total Mass of Waste) / (Mass of Product)

The Process Mass Intensity (PMI) is the ratio of the total mass of materials used (reactants, solvents, catalysts, work-up chemicals) to the mass of the final product. greenchemistry-toolkit.org

PMI = (Total Mass Input) / (Mass of Product)

A direct relationship exists between these two metrics: PMI = E-factor + 1. chemrxiv.org In traditional chemical syntheses, solvents and reagents used in purification steps often constitute the bulk of the waste, leading to high E-factors and PMIs. researchgate.net For example, conventional esterification processes can be plagued by low yields (≤85%), numerous side reactions, and significant wastewater discharge, all contributing to a poor PMI. google.com Strategies to reduce these values include improving reaction yields, using recyclable catalysts, minimizing solvent use, and designing efficient purification processes.

The production of acetate esters through conventional methods is often an energy-intensive process. energy.govmdpi.com Significant energy is consumed in heating reactants and in the separation and purification stages, particularly when dealing with azeotropes formed between the ester, alcohol, and water. google.com

Process intensification offers a powerful strategy for improving energy efficiency. For instance, Reactive Distillation (RD) combines reaction and distillation in a single unit. This integration can lead to significant energy savings by continuously removing products from the reaction zone, which shifts the equilibrium to favor higher conversion rates and reduces downstream separation costs. mdpi.com

Further advancements, such as the Reactive Dividing-Wall Column (RDWC) , have been proposed for this compound synthesis. Simulations show that an RDWC process can reduce energy consumption by 26.40% compared to a conventional RD process. acs.org Another innovative approach is the use of Membrane Reactors (MR) , which can achieve high conversion rates (e.g., 92% for butyl acetate) and reduce CO₂ emissions by up to 80% compared to conventional processes. mdpi.com

Table 2: Energy Efficiency Improvements in Acetate Ester Production

Technology Description Key Advantages
Conventional Process Separate reactor followed by multiple distillation columns for purification. Well-established technology.
Reactive Distillation (RD) Combines chemical reaction and product separation in a single column. Higher conversion, energy savings, reduced capital cost. mdpi.com
Reactive Dividing-Wall Column (RDWC) An advanced form of RD with a vertical partition in the column shell. Further reduces energy consumption (by ~26%) and total annual cost compared to RD. acs.org

| Membrane Reactor (MR) | Integrates a membrane for selective product removal with the reactor. | High conversion rates, significant reduction in CO₂ emissions, potentially lower operating costs. mdpi.com |

This table compares different production technologies based on their energy efficiency for acetate ester synthesis.

Shifting from petroleum-based feedstocks to renewable, bio-based alternatives is a cornerstone of sustainable chemical production. researchgate.net this compound can be produced from renewable resources by utilizing bio-derived isobutanol and acetic acid.

Isobutanol can be produced via the fermentation of biomass, such as corn stover. energy.govresearchgate.net Various microorganisms, including engineered strains of Clostridium thermocellum and Yarrowia lipolytica, have been developed to produce isobutanol and other higher alcohols. researchgate.netresearchgate.net These organisms can also be engineered to directly synthesize acetate esters, including this compound, through their metabolic pathways. researchgate.net For example, by introducing alcohol acyltransferase (AAT) enzymes, microbes can convert bio-derived alcohols and acetyl-CoA into the corresponding esters. researchgate.net

The use of renewable feedstocks, such as raw vegetable oils or waste-derived bio-circular feedstocks (e.g., used cooking oil), certified under standards like ISCC PLUS, ensures the sustainability and traceability of the entire value chain. totalenergies.com While the bio-based portion of the polymer industry is still small, it is growing at a much faster rate than the petrochemical sector. polymerexpert.biz

The choice of catalyst is critical to the green credentials of a chemical process. The traditional Fischer esterification of this compound often employs corrosive and hazardous liquid mineral acids like sulfuric acid (H₂SO₄), which generate significant waste and cause equipment corrosion. google.com

A greener approach involves the use of solid acid catalysts. These catalysts are non-corrosive, can be easily separated from the reaction mixture, and are often reusable, which simplifies the process and reduces waste. buecher.de Examples of effective solid acid catalysts for esterification include:

Ion-exchange resins: Strongly acidic resins like Amberlyst-15 have shown high catalytic activity for producing this compound and similar esters. mdpi.comacs.org

Heteropoly acids and zeolites: These materials also serve as efficient and recyclable solid acid catalysts.

Another sustainable route is biocatalysis , which uses enzymes to perform chemical transformations. Alcohol acyltransferases (AATs) can catalyze the synthesis of acetate esters under mild conditions. researchgate.net This approach offers high selectivity and avoids the harsh conditions and hazardous materials associated with traditional chemical catalysis.

Solvent Selection and Replacement in this compound-Related Processes

While this compound is itself widely used as a solvent, its own production and purification processes can involve other solvents. atamanchemicals.comca.gov For example, the separation of this compound from the azeotropic mixture it forms with isobutanol and water can be challenging. google.com One method to overcome this is extractive distillation , which requires the use of a high-boiling solvent (entrainer) such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). google.com

From a green chemistry perspective, the selection of these auxiliary solvents is critical. Many common industrial solvents, such as DMF, are now considered undesirable due to toxicity concerns. mdpi.com Green solvent selection guides promote the replacement of hazardous solvents with safer alternatives. For dipolar aprotic solvents like DMF, potential replacements include bioderived options like Cyrene or dimethylisosorbide. mdpi.com The ideal solvent should have a low environmental impact, be recyclable, and be energy-efficient in its use and recovery. The ultimate goal is to minimize or eliminate the use of auxiliary solvents altogether, for instance, by using process intensification techniques like reactive distillation that reduce the need for complex downstream separations. mdpi.com

Development and Application of Solvent Eco-Impact Metrics

The drive towards greater sustainability in the chemical industry has led to the development of various metrics to evaluate the environmental impact of solvents. acs.orgorientjchem.org These "eco-impact" metrics provide a structured framework for chemists and chemical engineers to select more environmentally benign solvents, thereby aligning with the principles of green chemistry. The goal is to move beyond simple considerations of yield and cost to a more holistic assessment of a solvent's lifecycle. orientjchem.org

The development of these metrics involves the compilation and analysis of extensive data on a solvent's intrinsic properties. acs.org Key parameters frequently considered in these assessments include:

Environmental, Health, and Safety (EHS) criteria: This encompasses a wide range of factors such as acute and chronic toxicity, carcinogenicity, flammability, and potential for air and water pollution. rsc.org

Life Cycle Assessment (LCA): This methodology evaluates the environmental footprint of a solvent from its production ("cradle") to its end-of-life ("grave"), including energy consumption and greenhouse gas emissions during manufacturing. rsc.orgcore.ac.uk

Physical Properties: Parameters like boiling point, vapor pressure, and solubility are crucial as they affect energy usage during processes like distillation and recovery, as well as potential worker exposure.

Evaluation of this compound as a "Green" Solvent

This compound is frequently regarded as a "greener" solvent alternative in numerous applications. researchgate.net Its positive attributes align with several key green chemistry principles. It is readily biodegradable and is not classified as a hazardous air pollutant (HAP). archemco.com Furthermore, it can be produced from renewable resources, such as the esterification of acetic acid with isobutanol derived from biomass, which can reduce carbon emissions compared to petroleum-based synthesis. epa.govunal.edu.co

Solvent selection guides from various pharmaceutical companies and industry collaborations often classify this compound as a "green" or "recommended" solvent. acs.orgnih.gov For instance, an ideal process might utilize this compound in relatively low quantities. acs.org However, it is important to note that while it is considered a greener alternative to many traditional solvents like toluene (B28343) and benzene, it is still a volatile organic compound (VOC) and is highly flammable. archemco.comwikipedia.org Its odor, while fruity at low concentrations, can be unpleasant at higher levels. wikipedia.org

Below is an interactive data table comparing some key properties of this compound with other common solvents.

Interactive Data Table: Solvent Properties

Solvent Boiling Point (°C) Flash Point (°C) Water Solubility ( g/100g ) Classification
This compound 118 18 0.63-0.7 Recommended
Toluene 111 4 0.05 Undesirable
n-Hexane 69 -22 0.001 Undesirable
Ethyl Acetate 77 -4 8.3 Recommended
Acetone 56 -20 Miscible Usable

| Water | 100 | N/A | Miscible | Greenest |

This table provides a simplified comparison. Classifications can vary between different solvent selection guides.

Replacement of Hazardous Solvents with More Sustainable Alternatives

A core tenet of green chemistry is the substitution of hazardous materials with safer, more sustainable alternatives. This compound serves as a viable replacement for more hazardous solvents in a variety of industrial applications. archemco.comatamanchemicals.com

In the coatings and inks industry , this compound can effectively replace solvents such as methyl isobutyl ketone (MIBK), toluene, and xylenes. archemco.comatamanchemicals.com Its favorable solvency characteristics and moderate evaporation rate make it suitable for use in lacquers, architectural coatings, and printing inks. archemco.comanhaochemical.com

For cleaning applications , this compound can be a substitute for certain chlorinated solvents, which are often associated with significant health and environmental risks.

In the production of pharmaceuticals and cosmetics , its low toxicity and pleasant fruity odor at low concentrations make it a desirable component in fragrances and as a solvent in various formulations. atamanchemicals.comanhaochemical.comvertecbiosolvents.com

The shift away from more hazardous solvents is propelled by both stringent regulations and a growing commitment from industries to adopt more sustainable practices. chemycal.com The use of this compound in these contexts is a practical step towards achieving greener chemical processes. nih.gov

Life Cycle Assessment (LCA) of this compound Production

Environmental Impact Assessment of Different Production Pathways

The environmental footprint of this compound is significantly influenced by its production method. A Life Cycle Assessment (LCA) is a methodology used to quantify these environmental impacts. core.ac.uk

The primary production routes for this compound are:

Petrochemical Pathway: This traditional method involves the Fischer esterification of isobutanol with acetic acid, where both reactants are typically derived from fossil fuels. wikipedia.org The environmental burdens of this route include the depletion of non-renewable resources and greenhouse gas emissions associated with the extraction and refining of petroleum. core.ac.uk The esterification process itself, however, shows a relatively low increase in cumulative energy demand per kilogram of product. core.ac.uk

An LCA evaluates various environmental impact categories, including:

Global Warming Potential (GWP)

Acidification Potential

Eutrophication Potential

Ozone Depletion Potential

Sustainability Metrics and Benchmarking in Industrial Processes

To guide the chemical industry toward more sustainable practices, a range of sustainability indicators and metrics are employed. acs.orgicheme.org These tools allow for the evaluation and benchmarking of industrial processes, helping to identify areas for improvement. icheme.orgnationalacademies.org

Key sustainability metrics relevant to the production of this compound include:

Process Mass Intensity (PMI): This metric calculates the total mass of materials (raw materials, solvents, reagents) used to produce a kilogram of product. A lower PMI signifies a more efficient and less wasteful process. Solvents are a major contributor to PMI in many chemical processes. acs.org

Atom Economy: This metric, a cornerstone of green chemistry, measures the efficiency of a reaction in converting reactant atoms into the desired product. The esterification of isobutanol and acetic acid to form this compound has a high atom economy, with water as the only theoretical byproduct.

E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per kilogram of product. A lower E-factor is indicative of a more environmentally friendly process.

Energy Consumption: The amount of energy used per pound or kilogram of product is a critical metric, directly impacting both cost and environmental footprint. nationalacademies.org

By tracking and benchmarking these metrics, manufacturers can set targets for improvement, such as optimizing reaction conditions, enhancing catalyst performance, and improving separation and purification processes to reduce waste and energy consumption. icheme.orgsustainablemanufacturingexpo.com The ultimate goal is to continuously improve the sustainability profile of chemical manufacturing. frontiersin.org

Advanced Analytical Techniques and Characterization of Isobutyl Acetate

Chromatographic Methods

Chromatography is a cornerstone for the separation and analysis of isobutyl acetate (B1210297), particularly in complex mixtures. Gas chromatography is the most common approach, leveraging the compound's volatility for effective separation and detection.

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Analysis

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of volatile organic compounds like isobutyl acetate. measurlabs.com In this method, a sample is vaporized and injected into a capillary column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As the separated components exit the column, they are burned in a hydrogen-air flame. The combustion of organic compounds like this compound produces ions, which generate a current that is measured by the detector. The resulting signal is proportional to the amount of substance, allowing for precise quantification.

A NIOSH-approved method for analyzing this compound involves a 3-meter stainless steel column packed with 5% FFAP on Chromosorb WHP, with nitrogen as the carrier gas. nih.gov The analysis is conducted with a column temperature of 70 °C and a detector temperature of 250 °C. nih.gov GC-FID has been successfully applied to determine this compound in various samples, including workplace air collected on charcoal tubes and in urine. eurekakit.comosha.gov For instance, a method for urinary this compound reported a detection sensitivity of 0.2 mg/L and a dynamic range of 0.2–150 mg/L. eurekakit.com The reliability and high sensitivity of GC-FID make it a standard for monitoring exposure and for quality control purposes. measurlabs.com

Table 1: Typical GC-FID Parameters for this compound Analysis

Parameter Value/Description Source(s)
Column Type Capillary (e.g., SH-Rtx-Wax) or Packed (e.g., 5% FFAP on Chromosorb WHP) nih.govnih.gov
Column Dimensions 30 m x 0.25 mm, 0.25 µm film thickness (Capillary) nih.gov
Carrier Gas Nitrogen or Helium nih.govsrrjournals.com
Flow Rate ~1.5 - 30 mL/min nih.govsrrjournals.com
Inlet Temperature 250 °C nih.gov
Oven Temperature Isothermal (e.g., 70 °C) or Programmed Ramp nih.govnih.gov
Detector Flame Ionization Detector (FID) measurlabs.comeurekakit.com
Detector Temperature 250 °C - 280 °C nih.govnih.gov
Detection Limit 0.2 mg/L (in urine) eurekakit.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry, making it the definitive method for both identifying and quantifying this compound. nih.gov As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum is a unique fragmentation pattern, or "fingerprint," of the molecule, which allows for unambiguous identification by comparing it to spectral libraries. osha.gov

GC-MS is invaluable for analyzing this compound in complex samples such as e-vapor products and for assessing its purity. srrjournals.comcoresta.org A validated method for analyzing this compound in e-liquids demonstrated a calibration range of 40 to 5000 ng/mL with good recoveries. coresta.orgcoresta.org Another study using solid-phase microextraction (SPME) coupled with GC-MS found the method's precision to be concentration-dependent, with the best repeatability (average RSD of 1.01 ± 0.45%) observed at 50 ppmv. nih.govdoi.org This high degree of specificity and sensitivity allows for the detection and quantification of this compound and its potential impurities even at trace levels. srrjournals.com

Table 2: GC-MS Method Parameters for this compound

Parameter Value/Description Source(s)
Separation Gas Chromatography (GC) nih.govcoresta.org
Ionization Mode Electron Ionization (EI) coresta.org
Detector Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) nih.govembrapa.br
Analysis Type Qualitative (Spectral Matching), Quantitative (Ion Monitoring) nih.govcoresta.org
Calibration Range 40 - 5000 ng/mL (in e-liquids) coresta.org
Sample Preparation Liquid injection, Solid-Phase Microextraction (SPME), Headspace coresta.orgdoi.org
MS Source Temperature 230 °C srrjournals.comcoresta.org
MS Quadrupole Temp 150 °C srrjournals.comcoresta.org

Headspace Analysis for Volatile Components

Headspace analysis is a sample preparation technique used in conjunction with GC-FID or GC-MS to analyze volatile components like this compound without injecting the entire sample matrix. nih.gov In static headspace analysis, a liquid or solid sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase (the headspace) above the sample. nih.gov A portion of this headspace gas is then injected into the GC system. This technique is particularly useful for complex or "dirty" matrices, as it prevents non-volatile residues from contaminating the GC system. nih.gov

This method has been effectively used to screen for volatile constituents in e-liquids and other commercial beverages. nih.govmdpi.com In one study, 1 gram of e-liquid was equilibrated in a vial for 24 hours at room temperature before the headspace was analyzed by GC-MS. nih.gov Optimization of headspace methods often involves adjusting the equilibration temperature and time to maximize the concentration of the target analyte in the gas phase. nih.govacs.org For instance, one study found that incubating the sample at 45 °C for 10 minutes was effective before extraction with an SPME fiber. embrapa.br

Table 3: Conditions for Static Headspace (SHS) Analysis of Volatiles

Parameter Value/Description Source(s)
Technique Static Headspace (SHS) Sampling nih.govnih.gov
Coupled Analysis GC-MS, GC-FID nih.govoup.com
Sample Amount ~1 g in a 20 or 40 mL vial nih.govnih.gov
Equilibration Temp. Room Temperature (23°C) to 130°C nih.govnih.gov
Equilibration Time 10 minutes to 40 minutes embrapa.brnih.gov
Injection Gas-tight syringe or automated sampler transfers headspace gas to GC nih.gov

Spectroscopic Techniques

Spectroscopy provides fundamental information about the molecular structure of this compound. Infrared (IR) spectroscopy confirms the presence of key functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the atomic framework, allowing for complete structural elucidation.

Infrared (IR) Spectroscopy for Structural Confirmation

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the identity of this compound by identifying its functional groups. nih.gov When a sample is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch or bend). An IR spectrum plots the absorbance or transmittance of light versus frequency (typically in wavenumbers, cm⁻¹).

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. chemicalbook.com The most prominent peak is the strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1746 cm⁻¹. chegg.com Other key absorptions include the C-O stretching vibrations of the ester linkage and the C-H stretching and bending vibrations of the alkyl groups. chegg.com The presence and position of these specific peaks provide definitive evidence for the this compound structure. FTIR spectroscopy has also been employed to study the oxidation products of this compound, demonstrating its utility in monitoring chemical reactions. acs.org

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group Source(s)
~2965 C-H Stretch Alkane (CH, CH₂, CH₃) chegg.com
~1746 C=O Stretch Ester Carbonyl chegg.com
~1240 C-O Stretch Ester youtube.com
~1020 C-O Stretch Ester youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. weebly.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of this compound, each unique set of protons in the molecule produces a distinct signal. chegg.com The spectrum shows four main signals corresponding to the methyl protons of the acetyl group, the methylene (B1212753) protons adjacent to the ester oxygen, the single methine proton, and the two equivalent methyl groups of the isobutyl moiety. chegg.com The position (chemical shift), intensity (integration), and splitting pattern (multiplicity) of each signal provide a wealth of structural information. chegg.com

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. chegg.com The spectrum of this compound exhibits five signals, including a characteristic downfield signal for the carbonyl carbon around 171 ppm. chegg.com Together, ¹H and ¹³C NMR data allow for the unambiguous assignment of the complete chemical structure of this compound. ruc.dk

Table 5: ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Protons Multiplicity Assignment Source(s)
~3.8 2H Doublet (d) -O-CH₂ - chegg.com
~2.0 3H Singlet (s) CH₃ -C=O chegg.com
~1.9 1H Nonet (m) -CH₂-CH (CH₃)₂ chegg.com
~0.9 6H Doublet (d) -CH(CH₃ )₂ chegg.com

Table 6: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Carbon Assignment Source(s)
~171.1 C =O chegg.com
~70.5 -O-C H₂- chegg.com
~27.7 -C H(CH₃)₂ chegg.com
~20.8 C H₃-C=O chegg.com
~19.0 -CH(C H₃)₂ chegg.com

UV-Vis Spectrophotometry for Solubility Determinations

UV-Vis spectrophotometry serves as a valuable analytical method for determining the solubility of substances, including those that are poorly soluble in aqueous solutions. nih.gov The underlying principle of this technique involves measuring the absorbance of a solution at a specific wavelength, which is directly proportional to the concentration of the dissolved solute according to the Beer-Lambert law. While detailed studies specifically outlining the UV-Vis spectrophotometric determination of this compound's solubility are not extensively published in readily available literature, the general methodology is well-established. nih.govresearchgate.net

The process begins with identifying the wavelength of maximum absorbance (λmax) for this compound in a given solvent. researchgate.net For instance, a high-resolution vacuum ultraviolet (VUV) photoabsorption spectrum of this compound has been measured, providing insights into its electronic transitions, which is fundamental to its UV absorbance profile. core.ac.uk

To determine solubility, a saturated solution of this compound is prepared by adding an excess amount of the compound to the solvent and allowing it to equilibrate, typically through methods like sonication. nih.gov After equilibration, the undissolved portion is separated by filtration. A series of standard solutions with known concentrations of this compound are prepared to create a calibration curve, plotting absorbance against concentration. nih.gov The absorbance of the clear, saturated filtrate is then measured at the predetermined λmax. By comparing this absorbance value to the calibration curve, the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that specific temperature, can be accurately determined. nih.govresearchgate.net

Other Advanced Characterization Methods

The refractive index is a fundamental physical property of a substance that measures how much the path of light is bent, or refracted, when entering the material. For a pure compound like this compound, this value is a constant under specific conditions of temperature and wavelength. Consequently, measuring the refractive index is a rapid and effective method for assessing the purity of a sample. nih.govsigmaaldrich.comstenutz.eu A deviation from the established refractive index indicates the presence of impurities.

The standard refractive index for this compound is typically measured at 20°C using the D-line of a sodium lamp (n20/D). Research and chemical data sources consistently report this value. nih.govsigmaaldrich.comsigmaaldrich.com

Table 1: Refractive Index of this compound

Temperature (°C)Refractive Index (nD)Source
201.3902 nih.gov
201.39 sigmaaldrich.comsigmaaldrich.com
201.390 stenutz.eu
201.389-1.392 nih.gov

This interactive table presents the reported refractive index values for this compound at 20°C from various sources.

A comprehensive characterization of this compound involves determining key physical-chemical parameters that dictate its environmental fate, applications, and behavior in various systems. These parameters include vapor pressure, the octanol-water partition coefficient (log P), and water solubility.

Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for assessing the volatility of this compound. Multiple sources have reported its vapor pressure at different temperatures.

Table 2: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (mmHg)Vapor Pressure (kPa)Source
20131.73 nih.govstenutz.euwikipedia.orgcdc.gov
2015~2.0 sigmaaldrich.comhedinger.deunivarsolutions.com
2517.8~2.37 nih.gov

This interactive table summarizes the vapor pressure of this compound at various temperatures as reported in the literature.

Partition Coefficient (Octanol-Water)

The octanol-water partition coefficient (Kow), often expressed as its logarithm (log P or log Kow), is a measure of a chemical's lipophilicity. It indicates how a substance will partition itself between an oily (octanol) and an aqueous phase at equilibrium. This parameter is crucial for predicting the environmental distribution and bioaccumulation potential of this compound.

Table 3: Octanol-Water Partition Coefficient of this compound

ParameterValueSource
log Kow1.78 nih.gov
log P2.3 univarsolutions.com
Log10 partition octanol (B41247) / water1.84 stenutz.eu

This interactive table displays the reported octanol-water partition coefficient values for this compound.

Water Solubility

Water solubility is a fundamental property that defines the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature. This compound is described as being slightly or sparingly soluble in water. wikipedia.orgatamanchemicals.comsolubilityofthings.comchemicalbook.com This limited solubility is a key characteristic influencing its use in formulations and its environmental behavior. solubilityofthings.com

Table 4: Water Solubility of this compound

TemperatureSolubilitySource
20°C0.67 g/100mL nih.gov
20°C0.6-0.7 g/100g wikipedia.org
20°C5.6 g/L sigmaaldrich.comsigmaaldrich.com
20°C0.66 %Wt In Water hedinger.de
25°C6.3 mg/mL nih.gov
77°F (25°C)0.6% nih.govcdc.gov

This interactive table presents the water solubility of this compound at different temperatures from various scientific sources.

Research Gaps and Future Directions in Isobutyl Acetate Studies

Development of Novel Catalytic Systems with Enhanced Sustainability Metrics

Traditional isobutyl acetate (B1210297) production relies on the esterification of isobutanol with acetic acid, often catalyzed by corrosive mineral acids like sulfuric acid, which leads to significant environmental and equipment-related challenges. google.com A primary research gap lies in the development of sustainable, reusable, and highly efficient catalytic systems.

Future research is directed towards heterogeneous catalysts that are easily separable from the reaction mixture, minimizing waste and simplifying purification. Innovations in this area include:

Membrane Reactors: Integrating a catalyst with a membrane separation process can simultaneously drive the reaction forward by removing byproducts (like water) and retain the catalyst. mdpi.com Studies on the production of n-butyl acetate using an Amberlyst-15 catalyst in a membrane reactor showed a significant increase in conversion (from 69.8% in conventional reactors to 92.0%) and an 80% reduction in CO2 emissions compared to the conventional process. mdpi.com Future work should focus on developing highly selective and durable membranes and catalysts specifically for isobutyl acetate synthesis. mdpi.com

Reactive Dividing-Wall Columns (RDWC): This process intensification technology combines reaction and distillation in a single unit, offering significant energy and cost savings. A simulated RDWC process for this compound production via transesterification demonstrated a 26.40% reduction in energy consumption compared to conventional reactive distillation. acs.org Further research is needed to optimize these complex systems and validate simulation results with experimental data.

Nano-biocomposite Catalysts: Materials derived from natural sources, such as ball-milled seashells, are being explored as green catalysts. whiterose.ac.uk These materials are inexpensive, environmentally benign, and can be highly effective. For the related compound isoamyl acetate, a nano-biocomposite catalyst achieved a 91% yield under optimized, solvent-free conditions. whiterose.ac.uk Research should explore similar biocatalysts for this compound synthesis.

Advanced Solid Acid Catalysts: Research continues on solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) mdpi.comacs.org, heteropolyacids, and metal oxides. google.com A patent described a composite catalyst of acid sulfate (B86663) and p-toluenesulfonic acid that increased product yield. google.com The challenge remains to improve catalyst stability, activity, and resistance to deactivation over multiple cycles. Scientists have also developed novel catalysts with unique structures, such as a heptazine chain structure with two copper ions, which can lower the carbon footprint of chemical reactions significantly. sciencedaily.com

Table 1: Comparison of Catalytic Systems for Ester Production

Catalytic System Description Advantages Research Gaps
Conventional (Sulfuric Acid) Homogeneous mineral acid catalyst. google.com High reaction rate. Corrosive, difficult to separate, high waste generation, low yield (≤85%). google.com
Membrane Reactor (MR) Combines a solid acid catalyst (e.g., Amberlyst-15) with a membrane for water removal. mdpi.com Increased conversion (up to 92%), reduced energy consumption and CO2 emissions. mdpi.com Development of more selective and durable membranes; high cost of membranes. mdpi.com
Reactive Dividing-Wall Column (RDWC) Integrates reaction and multi-component separation in one column. acs.org Significant energy (26.4% reduction) and total annual cost (18.25% reduction) savings. acs.org Complex design and operation; requires further experimental validation. google.com
Nano-biocomposites (e.g., Seashells) Heterogeneous catalyst derived from natural, waste materials. whiterose.ac.uk Inexpensive, sustainable, effective under solvent-free conditions. whiterose.ac.uk Application and optimization specifically for this compound synthesis.

| Composite Solid Acids | Mixture of different solid acid catalysts (e.g., bisulfate and tosic acid). google.com | Higher product yield and purity compared to single catalysts. google.com | Long-term stability and reusability assessment. |

Further Optimization of Bio-Based Production Pathways for Industrial Scale-Up

The shift towards a bio-based economy has spurred research into producing this compound from renewable feedstocks using engineered microorganisms. This approach offers a sustainable alternative to petroleum-based chemical synthesis. However, significant gaps remain in optimizing these pathways for industrial viability.

Key research areas include:

Metabolic Engineering of Microbial Hosts: Scientists have successfully engineered hosts like Yarrowia lipolytica and Clostridium thermocellum to produce this compound and other esters. researchgate.netresearchgate.net This involves introducing heterologous genes, such as those for alcohol acetyltransferases (AATs), which catalyze the final esterification step. researchgate.netresearchgate.net For instance, expressing AAT genes in Y. lipolytica resulted in the production of 251 mg/L of this compound. researchgate.net

Enhancing Precursor Supply: The productivity of bio-based synthesis is often limited by the availability of precursors, namely isobutanol and acetyl-CoA. Future work must focus on engineering host metabolism to channel more carbon from feedstocks like glucose or cellulose (B213188) into these precursor pools. researchgate.netresearchgate.net

Overcoming Biological Hurdles: A significant challenge is the degradation of the produced ester by the host organism's own enzymes (esterases). researchgate.net One study showed that disrupting two putative esterase genes in C. thermocellum improved this compound production nearly tenfold. researchgate.net Identifying and eliminating such competing pathways is crucial for maximizing product yield.

Utilizing Lignocellulosic Biomass: To avoid competition with food sources, research is focused on using non-edible lignocellulosic biomass (e.g., poplar) as a feedstock. researchgate.net Cellulolytic bacteria like C. thermocellum are particularly promising as they can directly convert cellulose into target chemicals. researchgate.netresearchgate.net However, titers from direct cellulose fermentation remain low (e.g., 3.1 mg/L of this compound), indicating a need for substantial optimization. researchgate.net

Table 2: Examples of Engineered Microorganisms for Acetate Ester Production

Microorganism Engineering Strategy Feedstock/Substrate Product & Titer Research Gap
Yarrowia lipolytica Expression of S. cerevisiae ATF1 gene. researchgate.net Glucose, supplemented with isobutanol. This compound (251 mg/L). researchgate.net Increasing acetyl-CoA supply; optimizing culture conditions. researchgate.net
Clostridium thermocellum Expression of thermostable CAT; disruption of endogenous esterases. researchgate.net Cellulose. This compound (~3.1 mg/L). researchgate.net Low product titer; improving enzyme efficiency and pathway flux. researchgate.net
Pichia pastoris Overexpression of endogenous valine pathway and heterologous ATF1. researchgate.net Glucose. This compound (51 mg/L). researchgate.net Titer, yield, and productivity are not yet suitable for industrial scale-up. researchgate.net

| Escherichia coli | Combinatorial overexpression of acetyl-CoA synthetase and anaplerotic enzymes. nih.gov | Acetate. | Isobutanol (precursor). nih.gov | Optimization of pyruvate (B1213749) flux to further enhance production from acetate. nih.gov |

Comprehensive Assessment of Long-Term Environmental and Health Impacts

While this compound is widely used, a comprehensive understanding of its long-term environmental and health effects is lacking. Most available data pertains to acute exposure, leaving significant gaps in knowledge regarding chronic impacts.

Environmental Fate:

Atmosphere: When released, this compound is expected to exist solely as a vapor and partition primarily to the atmosphere. nih.govinchem.org It is degraded by photochemical reactions with hydroxyl radicals, with an estimated atmospheric half-life of about 2.9 days. nih.govnih.gov

Soil and Water: The compound is expected to have very high mobility in soil. nih.gov It is readily biodegradable, which is a primary mechanism of removal from soil and water. nih.govsolventsandpetroleum.com Volatilization from water and soil surfaces is also an important fate process. nih.govtaylorfrancis.com Due to its physicochemical properties, it is not expected to bioaccumulate significantly. epa.gov Spills, however, can lead to water pollution and negatively impact aquatic ecosystems. petronikaem.com

Health Impacts:

Acute Effects: Short-term exposure can irritate the eyes, skin, and respiratory system. nj.govcdc.gov High concentrations can lead to headaches, dizziness, drowsiness, and nausea. nj.govwikipedia.org

Chronic Effects: There is a significant lack of data on long-term effects. Prolonged or repeated skin contact can cause dryness and cracking. nih.govnj.gov However, according to available information, this compound has not been adequately tested for its potential to cause cancer or reproductive harm in animals. nj.gov Studies on its key metabolites, isobutanol and sec-butanol, also indicate a lack of specific reproductive or developmental toxicity. epa.gov There is a clear need for comprehensive, long-term toxicological studies to fill these critical data gaps.

Table 3: Summary of Environmental Fate and Known Health Impacts of this compound

Area of Impact Finding Research Gap
Environmental Fate Partitions to air, degrades via photo-oxidation. nih.govinchem.org Readily biodegradable in soil and water. nih.govsolventsandpetroleum.com Low potential for bioaccumulation. epa.gov Quantitative data on degradation rates under various environmental conditions.
Long-Term Health Can cause skin dryness and cracking with repeated exposure. nih.gov Comprehensive carcinogenicity studies. nj.gov
Data on reproductive and developmental toxicity. epa.govnj.gov

Integration of Artificial Intelligence and Machine Learning in Process Design and Optimization

Future research directions include:

Catalyst Design and Discovery: ML algorithms can screen vast libraries of potential materials to identify promising new catalysts with desired properties, integrating computational and experimental approaches. mdpi.com

Process Optimization: AI can optimize reaction parameters such as temperature, pressure, and catalyst loading in real-time. mdpi.commdpi.com Reinforcement learning, for example, can be used to fine-tune reaction conditions to maximize yield and minimize energy consumption. chemcopilot.com

Predictive Modeling: For bioprocesses, ML models can predict how genetic modifications or changes in feedstock will affect production yields. mdpi.com This allows for more targeted and efficient metabolic engineering strategies. For chemical processes, Quantitative Structure-Property Relationship (QSPR) models can predict the properties of different formulations before they are synthesized. chemcopilot.com

Reactor Design: ML-assisted approaches can be used to design novel chemical reactors by combining high-dimensional parameterizations, computational fluid dynamics, and Bayesian optimization to identify promising configurations. researchgate.net

While the application of AI in the broader chemical industry is growing, its specific use for this compound production is an emerging field. A key gap is the availability of large, high-quality datasets required to train accurate ML models. mdpi.com

Table 4: Potential Applications of AI/ML in the this compound Production Lifecycle

Production Stage AI/ML Application Potential Benefit
Catalyst Development Screening of materials using ML models. mdpi.com Accelerated discovery of novel, sustainable catalysts.
Bioprocess Engineering Predictive modeling of metabolic pathways. mdpi.com More efficient design of microbial cell factories.
Process Control Real-time optimization of reaction conditions using reinforcement learning. chemcopilot.com Increased yield, reduced energy consumption, and improved product quality.
Formulation Design Predictive modeling of formulation properties (QSPR). chemcopilot.comschrodinger.com Faster development of new products containing this compound.

| Reactor Design | Optimization of reactor geometry using Bayesian optimization and CFD. researchgate.net | Development of more efficient and intensified reactor systems. |

Circular Economy Approaches for this compound Production and Utilization

Integrating this compound production into a circular economy framework involves using waste streams as raw materials and designing processes that minimize waste generation. This represents a significant and forward-looking research area that aligns with global sustainability goals.

Key research directions are:

Waste-to-Value Bioproduction: A major focus is on engineering microorganisms to convert waste-derived feedstocks into this compound. This includes using lignocellulosic biomass from agricultural or forestry residues, as demonstrated with organisms like C. thermocellum. researchgate.net Another approach involves using acetate, an abundant component in various industrial waste streams, as a carbon source for microbial fermentation to produce precursors like isobutanol. nih.gov

CO2 as a Feedstock: While more nascent, research into using captured CO2 as a feedstock for microbial synthesis represents a frontier in circular bio-manufacturing. Ball-milled seashells, explored as a catalyst for ester synthesis, are noted for containing fixed CO2, highlighting a link between carbon capture and chemical production. whiterose.ac.uk

Process Intensification for Waste Reduction: Technologies like membrane reactors and reactive distillation, as discussed in section 9.1, contribute to a circular economy by increasing reaction efficiency, which reduces both raw material consumption and the generation of waste streams that require treatment. mdpi.comacs.org

The primary research gap is the technological and economic feasibility of scaling these waste-to-value pathways. Overcoming the inherent variability and impurity of waste feedstocks and improving the efficiency of microbial conversion are critical challenges that need to be addressed for these circular approaches to become industrially relevant.

Q & A

Q. Q1. What validated analytical methods are recommended for quantifying isobutyl acetate purity in experimental samples?

To determine purity, gas chromatography (GC) with flame ionization detection (FID) is widely used. Ensure a polar capillary column (e.g., DB-WAX) and optimized temperature programming (e.g., 40°C to 200°C at 10°C/min). Calibrate using certified reference standards, and validate precision via triplicate injections . For trace impurities, combine GC with mass spectrometry (GC-MS) to identify co-eluting compounds, such as residual isobutanol or acetic acid .

Q. Q2. How should researchers design experiments to assess acute inhalation toxicity of this compound in rodent models?

Follow OECD Test Guideline 403 or EPA OPPTS 870.1300 protocols. Expose rodents to controlled concentrations (e.g., 500–5,000 ppm) in inhalation chambers for 4-hour intervals. Monitor respiratory distress, histopathological changes in lung tissue, and mortality rates. Use isobutanol toxicity data as a proxy for metabolic byproducts, as this compound hydrolyzes to isobutanol and acetic acid .

Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?

  • Store in airtight containers away from ignition sources (flash point: 17.8°C) .
  • Use explosion-proof equipment and grounding during transfers to prevent static discharge .
  • Wear nitrile gloves, chemical-resistant goggles, and NIOSH-approved respirators with organic vapor cartridges during prolonged exposure .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in ecotoxicity data for this compound, particularly regarding biodegradability and long-term environmental impact?

Contradictions arise from differing test conditions. For aerobic biodegradability, replicate OECD 301D protocols (81% degradation over 20 days) to confirm its classification as "readily biodegradable" . However, evaluate anaerobic conditions (e.g., via OECD 311) to assess persistence in wetlands or sediments. Combine these with toxicity studies on degradation byproducts (e.g., acetic acid) using Daphnia magna or algal growth inhibition tests .

Q. Q5. What metabolic pathways should be prioritized when studying this compound’s pharmacokinetics in mammalian systems?

Focus on esterase-mediated hydrolysis to isobutanol and acetic acid, followed by alcohol dehydrogenase (ADH) conversion of isobutanol to isobutyraldehyde and isobutyric acid. Use isotopic labeling (e.g., ¹⁴C-isobutyl acetate) to track metabolite distribution in liver and lung tissues. Compare results against in vitro hepatic microsomal assays to identify species-specific metabolic rates .

Q. Q6. How can advanced computational models improve the prediction of this compound’s solvent interactions in polymer synthesis?

Employ molecular dynamics (MD) simulations with software like GROMACS to model solvent-polymer interactions (e.g., solubility parameters, Hildebrand values). Validate predictions experimentally via cloud-point titration or inverse gas chromatography (IGC). Cross-reference results with Hansen solubility parameters (δD, δP, δH) to optimize solvent selection for cellulose acetate or polyurethane systems .

Q. Q7. What experimental strategies mitigate confounding variables in studies on this compound’s neurotoxic potential?

  • Use primary neuronal cultures (e.g., SH-SY5Y cells) exposed to sub-cytotoxic concentrations (≤100 µM) to isolate oxidative stress markers (e.g., ROS, glutathione depletion) .
  • Control for esterase activity variations by pre-treating cells with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate).
  • Compare outcomes with in vivo models using blood-brain barrier permeability assays .

Methodological and Data Analysis Challenges

Q. Q8. How should researchers address discrepancies in occupational exposure limits (OELs) for this compound across regulatory frameworks?

  • Compare ACGIH TLV (50 ppm TWA) with NIOSH REL (100 ppm ceiling) and OSHA PEL (150 ppm).
  • Conduct workplace air monitoring using OSHA Method 145 for solvent mixtures. Analyze time-weighted averages (TWAs) against regional guidelines (e.g., EU REACH) and adjust ventilation protocols accordingly .

Q. Q9. What statistical approaches are robust for analyzing dose-response relationships in chronic toxicity studies?

Apply probit or logit regression for mortality data. For sublethal effects (e.g., inflammation), use mixed-effects models to account for inter-individual variability. Validate assumptions via Kolmogorov-Smirnov tests and bootstrap resampling. Report confidence intervals and benchmark dose (BMD) metrics for risk assessment .

Synthesis and Application-Oriented Research

Q. Q10. How can enantioselective synthesis of this compound be optimized for pharmaceutical-grade purity?

Use lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) in non-aqueous media. Monitor enantiomeric excess (ee) via chiral GC or HPLC. Optimize reaction parameters (e.g., solvent polarity, temperature) using response surface methodology (RSM) to maximize yield (>90%) and minimize racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.